Naphtho[1,2-D][1,2]oxazole
Description
Context and Significance within Fused Heterocyclic Chemistry
Naphtho[1,2-d] mdpi.comtandfonline.comoxazole (B20620), also known by its more common name, Naphtho[1,2-d]isoxazole, belongs to the broad class of fused heterocyclic compounds. These are molecules in which at least two rings, one of which is a heterocycle (containing atoms other than carbon), share a common side. The fusion of the electron-rich naphthalene (B1677914) system with the five-membered oxazole ring, containing both nitrogen and oxygen, results in a unique electronic and structural architecture. This distinct arrangement imparts specific physicochemical properties to the molecule, making it a valuable building block in the design of novel functional molecules.
The significance of fused isoxazoles, in general, is well-established in medicinal chemistry, with many derivatives exhibiting a wide spectrum of biological activities. nih.gov The Naphtho[1,2-d]isoxazole core, in particular, has attracted attention for its potential as a pharmacophore, a molecular framework responsible for a drug's biological activity.
Historical Development of Naphtho[1,2-d]mdpi.comtandfonline.comoxazole Chemistry
The exploration of Naphtho[1,2-d]isoxazole chemistry has its roots in the fundamental reactions of organic synthesis. One of the earliest reported methods for the synthesis of the parent Naphtho[1,2-d]isoxazole involved the cyclodehydration of 2-hydroxy-1-naphthaldehyde (B42665) oxime. mdpi.com This reaction, typically carried out using reagents like acetic anhydride (B1165640) or a combination of tosyl chloride and triethylamine (B128534), provided a foundational route to this heterocyclic system. mdpi.com
Another key historical development was the oxidative cyclization of oximes. For instance, the oxidation of 2-hydroxy-1-naphthaldehyde oxime with lead(IV) acetate (B1210297) was found to yield Naphtho[1,2-d]isoxazole 2-oxide, alongside an isomeric naphtho[1,8-de] mdpi.comtandfonline.comoxazine. mdpi.comresearchgate.net This reaction highlighted the potential for simultaneous cyclization at different positions on the naphthalene ring. The synthesis of substituted derivatives, such as 1-(aryl or phenyl)naphtho[1,2-d]isoxazoles, was achieved through the oxidative cyclization of 1-[(2-hydroxynaphthalen-1-yl)(aryl or phenyl)methyl]ureas. mdpi.com These early synthetic strategies laid the groundwork for the subsequent exploration and derivatization of the Naphtho[1,2-d]isoxazole scaffold.
Current Research Landscape and Emerging Trends for Naphtho[1,2-d]mdpi.comtandfonline.comoxazole Scaffolds
The contemporary research landscape for Naphtho[1,2-d]isoxazole is vibrant, with a significant focus on its application in medicinal chemistry. Scientists are actively synthesizing and evaluating new derivatives for a variety of therapeutic targets.
One of the notable areas of investigation is in the development of antiviral agents. A series of Naphtho[1,2-d]oxazole derivatives were synthesized and evaluated for their activity against the Hepatitis C virus (HCV). nih.gov In these studies, certain compounds demonstrated potent anti-HCV activity, with one derivative showing an efficacy approximately 21-fold greater than the reference drug, ribavirin (B1680618). nih.gov The mechanism of action for the most active compound was found to be the induction of heme oxygenase-1 (HO-1) expression, which in turn suppresses HCV replication. nih.gov
Another promising avenue of research is in the field of metabolic diseases. Novel 2-aryl-naphtho[1,2-d]oxazole derivatives have been synthesized and investigated as potential inhibitors of protein tyrosine phosphatase 1B (PTP-1B), a key enzyme implicated in type 2 diabetes and obesity. tandfonline.com Several of these compounds exhibited promising inhibitory activity against PTP-1B.
Emerging trends in the field point towards the development of more efficient and environmentally friendly synthetic methodologies. This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce waste. Furthermore, there is a growing interest in expanding the therapeutic applications of Naphtho[1,2-d]isoxazole derivatives to other areas, such as oncology and neurodegenerative diseases, driven by the diverse biological activities observed in related fused isoxazole (B147169) systems. nih.gov The development of new derivatives through techniques like 1,3-dipolar cycloaddition reactions is also an active area of research, allowing for the creation of a wider range of substituted Naphtho[1,2-d]isoxazoles for biological screening. mdpi.com
Structure
3D Structure
Properties
CAS No. |
233-00-1 |
|---|---|
Molecular Formula |
C11H7NO |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
benzo[e][1,2]benzoxazole |
InChI |
InChI=1S/C11H7NO/c1-2-4-9-8(3-1)5-6-11-10(9)7-12-13-11/h1-7H |
InChI Key |
KZCMZPDROXCRGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=NO3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Naphtho 1,2 D 1 2 Oxazole and Its Derivatives
Conventional and Foundational Synthetic Approaches
The foundational methods for constructing the naphtho[1,2-d] nih.govresearchgate.netoxazole (B20620) ring system have historically relied on condensation, cyclization, and oxidation reactions. These approaches laid the groundwork for more advanced synthetic protocols.
The formation of the parent naphtho[1,2-d]isoxazole can be achieved through the cyclodehydration of (E)-2-hydroxy-1-naphthaldehyde oxime. mdpi.com This intramolecular condensation reaction involves the elimination of a water molecule to form the fused isoxazole (B147169) ring. Common reagents used to facilitate this dehydration include acetic anhydride (B1165640) and a combination of tosyl chloride (TsCl) and triethylamine (B128534) (Et3N). mdpi.com The use of ZrCl4 in the presence of TMSN3 with 2-hydroxy-1-naphthaldehyde (B42665) has also been shown to produce naphtho[1,2-d]isoxazole in a 65% yield. mdpi.com
A silver-catalyzed tandem condensation reaction has been described for the synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives, a method that could potentially be adapted for naphthoxazole synthesis. nih.gov This approach starts from substituted 2-aminophenols, formaldehyde, and substituted benzenethiols, offering a mild and economical route to C(sp2)–sulphoxide bond formation. nih.gov
Cyclization reactions are a cornerstone in the synthesis of heterocyclic systems, including naphtho[1,2-d] nih.govresearchgate.netoxazoles. One notable method is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition reaction with aldehydes. mdpi.com This reaction proceeds under basic conditions to form a 5-substituted oxazole ring and could be applied to the synthesis of naphthoxazole derivatives from appropriate naphthalene-based aldehydes. mdpi.com
Furthermore, an iodine-catalyzed tandem oxidative cyclization has been developed for the preparation of 2,5-disubstituted oxazoles, presenting another potential pathway for the synthesis of naphthoxazole analogs. nih.gov
Oxidative cyclization of oximes derived from 2-hydroxy-1-naphthaldehydes or related ketones is a prominent strategy for forming the naphtho[1,2-d]isoxazole N-oxide ring system. nih.govresearchgate.net This approach involves the in situ generation of a reactive intermediate that undergoes cyclization.
The oxidation of (E)-2-hydroxy-1-naphthaldehyde oxime with lead(IV) acetate (B1210297) (LTA) in tetrahydrofuran (B95107) (THF) can yield the isomeric naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de] nih.govresearchgate.netoxazine, proceeding through a common o-nitroso quinonemethide intermediate. researchgate.netmdpi.com However, the formation of the naphtho[1,2-d]isoxazole 2-oxide has been noted as potentially unstable under these conditions, sometimes leading to a spiro dimer instead. researchgate.netmdpi.com
A more controlled oxidative cyclization can be achieved using phenyliodine(III) diacetate (PIDA). For instance, the oxidation of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime with PIDA leads to the formation of 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. nih.gov Similarly, the oxidative cyclization of 1-(2-hydroxynaphthalen-1-yl)ethan-1-one oxime with N-chlorosuccinimide (NCS) yields the stable 1-methylnaphtho[1,2-d]isoxazole 2-oxide. nih.gov
| Starting Material | Oxidizing Agent | Product | Reference |
| (E)-2-Hydroxy-1-naphthaldehyde oxime | Lead(IV) acetate (LTA) | Naphtho[1,2-d]isoxazole 2-oxide | researchgate.netmdpi.com |
| (E)-2-Hydroxy-8-methoxy-1-naphthaldehyde oxime | Phenyliodine(III) diacetate (PIDA) | 9-Methoxynaphtho[1,2-d]isoxazole 2-oxide | nih.gov |
| 1-(2-Hydroxynaphthalen-1-yl)ethan-1-one oxime | N-Chlorosuccinimide (NCS) | 1-Methylnaphtho[1,2-d]isoxazole 2-oxide | nih.gov |
Modern Catalytic Syntheses of Naphtho[1,2-d]nih.govresearchgate.netoxazole Analogues
The development of transition-metal-catalyzed reactions has revolutionized the synthesis of complex organic molecules, and naphthoxazoles are no exception. Palladium and copper catalysts, in particular, have been instrumental in creating efficient and versatile synthetic routes.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions, such as the Suzuki and Heck couplings, offer a high degree of functional group tolerance. youtube.com The synthesis of cephalotaxine (B1668394) analogues, for example, has been achieved through successive intramolecular palladium-catalyzed reactions. nih.gov
A sequential palladium-catalyzed direct arylation of oxazole-4-carboxylates has been reported, providing rapid access to DPO and POPOP carboxylate-analogs, which are fluorescent sensors. nih.gov This methodology highlights the potential for direct C-H functionalization of the oxazole ring, which could be extended to the synthesis of substituted naphthoxazoles. While the specific application to Naphtho[1,2-d] nih.govresearchgate.netoxazole is not explicitly detailed, the principles of palladium catalysis in oxazole functionalization are well-established. youtube.com For instance, palladium-catalyzed reactions have been employed in the synthesis of various 6H-1,2-oxazines, which are structurally related heterocycles. beilstein-journals.org
Copper catalysis provides a cost-effective and efficient alternative to palladium for the synthesis of heterocyclic compounds. ilacadofsci.com Copper-catalyzed reactions have been successfully used for the direct 2-arylation of benzoxazoles with aryl bromides, employing a CuI/PPh3-based catalyst system. nih.gov This C-H activation process allows for the installation of various aryl and heteroaryl groups in good to excellent yields. nih.gov
Furthermore, a copper-catalyzed electrophilic amination of benzoxazoles with O-benzoyl hydroxylamines has been described, utilizing a CuCl catalyst and a PPh3 ligand to prepare 2-aminobenzoxazole (B146116) derivatives at room temperature. elsevierpure.com The synthesis of benzoxazole (B165842) derivatives has also been achieved through the copper-catalyzed hydroamination of alkynones with 2-aminophenols. rsc.org These copper-mediated methodologies, while demonstrated on benzoxazole systems, offer promising strategies for the synthesis of analogous Naphtho[1,2-d] nih.govresearchgate.netoxazole derivatives.
| Catalyst System | Reaction Type | Substrates | Product Type | Reference |
| CuI/PPh3 | Direct 2-arylation | Benzoxazoles, Aryl bromides | 2-Aryl benzoxazoles | nih.gov |
| CuCl/PPh3 | Electrophilic amination | Benzoxazoles, O-benzoyl hydroxylamines | 2-Aminobenzoxazoles | elsevierpure.com |
| Copper catalyst | Hydroamination/Cyclization | Alkynones, 2-Aminophenols | Benzoxazole derivatives | rsc.org |
Nickel-Catalyzed Reactions in Oxazole Synthesis
While specific examples of nickel-catalyzed synthesis for the Naphtho[1,2-d] researchgate.netorganic-chemistry.orgoxazole core remain niche, the broader application of nickel catalysis in forming oxazole and other heterocyclic rings is well-established. These methodologies often provide advantages in terms of cost-effectiveness and unique reactivity compared to noble metal catalysts. For instance, a nickel-catalyzed carbonylative cyclization of 2-nitroalkynes and aryl iodides has been developed for the construction of N-benzoyl indole (B1671886) scaffolds. rsc.org This cascade reaction, using Co₂(CO)₈ as a carbon monoxide source, demonstrates nickel's efficacy in mediating complex transformations involving cyclization and carbonylation to build fused heterocyclic systems. rsc.org The principles of nickel-catalyzed cross-coupling and cyclization are theoretically applicable to precursors of naphthoxazoles, suggesting a promising area for future research to develop direct and efficient routes to the target scaffold.
Other Transition Metal-Catalyzed Methodologies
Beyond nickel, a variety of other transition metals have been successfully employed to construct naphthoxazole frameworks, often targeting different isomers of the parent ring system.
Rhodium-Catalyzed Synthesis: A notable rhodium(II)-catalyzed method has been developed for synthesizing functionalized 4-hydroxynaphtho[2,1-d]oxazoles. acs.orgacs.org The process involves the intramolecular cyclization of (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds. The reaction is believed to proceed via a rhodium-metallocarbene intermediate which undergoes formal insertion into an aromatic C-H bond of the vicinal benzene (B151609) ring to construct the naphthalene (B1677914) system. acs.org This strategy allows for the synthesis of complex naphtho[2,1-d]oxazoles with substituents that can be further modified, for example, by converting the 4-hydroxy group into a triflate for subsequent cross-coupling reactions. acs.orgacs.org
Silver-Catalyzed Synthesis: Silver(I) has been utilized as a catalyst in a cascade oxazole-benzannulation reaction to produce Naphtho[2,3-d]oxazoles. nih.gov This method uses readily prepared ortho-alkynylamidoarylketones as substrates. The silver catalyst mediates the cyclization to form the oxazole ring followed by a benzannulation to complete the naphthoxazole core. This approach is valued for its ability to accommodate a wide variety of substituents on the final product. nih.gov
Iron-Catalyzed Synthesis: Iron(III) chloride (FeCl₃) has been used as a catalyst in the microwave-assisted synthesis of 2-substituted Naphtho[1,2-d] researchgate.netchemistryviews.orgoxazoles from 1-nitroso-2-naphthol (B91326) and various benzyl (B1604629) or allyl bromides. researchgate.netasianpubs.org This method provides moderate to good yields for a range of derivatives. asianpubs.org
The table below summarizes key findings for these transition metal-catalyzed reactions.
| Catalyst | Isomer Synthesized | Starting Materials | Key Features | Yield (%) |
| Rh₂(OAc)₄ | Naphtho[2,1-d]oxazole | (Oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds | Intramolecular C-H insertion; forms 4-hydroxy derivatives. acs.org | Up to 93% |
| Ag₂CO₃ | Naphtho[2,3-d]oxazole | ortho-Alkynylamidoarylketones | Cascade oxazole-benzannulation. nih.gov | 51-82% |
| FeCl₃ | Naphtho[1,2-d] researchgate.netchemistryviews.orgoxazole | 1-Nitroso-2-naphthol, Allyl/Benzyl Bromides | Microwave-assisted reaction. asianpubs.org | 32-72% |
| Copper | Naphtho-pyrrolo-oxazinone | (2-hydroxynaphthalen-1-yl)(pyrrolidin-1-yl)methanone | Intramolecular dehydrogenative C-O bond formation. preprints.org | N/A |
Green Chemistry Approaches in Naphtho[1,2-d]researchgate.netorganic-chemistry.orgoxazole Synthesis
In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally benign synthetic routes to oxazole-containing compounds. These methods focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.
Electrochemical Synthesis Methods for Polycyclic Oxazoles
Electrosynthesis has emerged as a powerful green tool for constructing oxazole rings, as it often obviates the need for chemical oxidants and allows for reactions under mild, room-temperature conditions. chemistryviews.org
One prominent electrochemical strategy involves the synthesis of polysubstituted oxazoles from readily available ketones and acetonitrile (B52724). researchgate.netorganic-chemistry.org In this process, which takes place in an undivided electrochemical cell, acetonitrile serves as both the solvent and a reactant. The reaction is believed to proceed through a Ritter-type reaction followed by an oxidative cyclization. organic-chemistry.org The use of trifluoroacetic anhydride (TFAA) as an activator for the ketone is crucial for the reaction's success. chemistryviews.org This method demonstrates high efficiency and a broad substrate scope, accommodating various aryl and alkyl groups on the ketone precursor. organic-chemistry.org
Another innovative electrochemical approach describes a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides. rsc.org This transition-metal-free method generates an acyloxyphosphonium ion as a key intermediate via anodic oxidation, which then undergoes cycloaddition to form the oxazole ring. Its applicability to the late-stage modification of drug molecules highlights its potential utility. rsc.org
| Method | Starting Materials | Key Features |
| Oxidative Cyclization | Ketones, Acetonitrile | No external chemical oxidant; room temperature; Ritter-type reaction. researchgate.netorganic-chemistry.org |
| Deoxygenative Cycloaddition | Carboxylic Acids, Isocyanides | Phosphine-mediated; transition-metal-free; green catalytic system. rsc.org |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry by dramatically reducing reaction times, often from hours to minutes, and improving product yields. nih.gov This technology has been successfully applied to the synthesis of various naphthoxazole isomers.
A notable application is the FeCl₃-catalyzed reaction of 1-nitroso-2-naphthol with allyl and benzyl bromides under microwave irradiation to yield 2-substituted naphtho[1,2-d] researchgate.netchemistryviews.orgoxazoles. asianpubs.org Similarly, a combinatorial synthesis of 2-long alkenyl chain benzoxazoles and naphtho[2,3-d]oxazoles has been developed using a catalytic amount of phosphorus pentasulphide under solvent-free, microwave conditions. tandfonline.com The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from isoniazid (B1672263) and aromatic aldehydes is another example where microwave irradiation significantly accelerates the reaction, providing high yields in minutes. nih.gov These protocols exemplify the efficiency and enhanced reaction control offered by microwave heating. nih.gov
| Isomer Synthesized | Starting Materials | Catalyst/Conditions | Key Advantages |
| Naphtho[1,2-d] researchgate.netchemistryviews.orgoxazole | 1-Nitroso-2-naphthol, Allyl/Benzyl Bromides | FeCl₃ / Microwave | Rapid synthesis, moderate to good yields. asianpubs.org |
| Naphtho[2,3-d]oxazole | 2-Amino-3-hydroxynaphthalene, Long-chain carboxylic acids | P₄S₁₀ / Microwave, Solvent-free | Green, solvent-free conditions. tandfonline.com |
| 1,3,4-Oxadiazole | Isoniazid, Aromatic Aldehydes | DMF / Microwave | Faster reaction, higher yields, increased purity. nih.gov |
Catalyst-Free and Eco-friendly Solvent Systems
The development of synthetic methods that eliminate the need for catalysts and utilize non-toxic, recyclable solvents represents a significant advance in green chemistry.
One such approach is the synthesis of 1-[2-(4-substituted-1-hydroxynaphthalen-2-yl)-2-oxoethyl] thiocarbamide derivatives in Polyethylene Glycol (PEG-400). researchgate.net This method proceeds without a catalyst and uses PEG-400 as an environmentally benign and recyclable solvent medium, achieving high product yields. researchgate.net
Solvent-free, or "neat," reactions are particularly attractive from a green chemistry perspective. A one-pot, three-component condensation for the synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] researchgate.netchemistryviews.orgoxazine-3-one derivatives has been reported under solvent-free conditions. researchgate.net This reaction between a 2-naphthol (B1666908), an aromatic aldehyde, and urea (B33335) is efficiently promoted by a snail shell, a natural and biodegradable catalyst. researchgate.net Furthermore, the solvent-free, microwave-assisted synthesis of naphtho[2,3-d]oxazoles demonstrates the synergy of combining these green techniques. tandfonline.com These examples highlight a clear trend towards minimizing waste and environmental impact by moving away from traditional catalysts and volatile organic solvents.
Photochemical Synthesis Routes to Naphtho[1,2-d]researchgate.netorganic-chemistry.orgoxazoles
Photochemical reactions offer unique pathways for the synthesis of complex molecules by accessing excited states that are unavailable through thermal methods. The photocyclization of stilbene-like precursors is a classic and powerful method for forming fused aromatic rings.
This strategy has been directly applied to the synthesis of Naphtho[1,2-d]oxazoles. researchgate.net In this route, 5-phenylethenyloxazoles undergo an intramolecular photochemical cyclization to yield the corresponding naphtho[1,2-d]oxazole. The reaction is a type of oxidative photocyclization that builds the new benzene ring fused to the oxazole moiety. This method has been used to create a variety of substituted naphtho[1,2-d]oxazoles and related heterobenzoxazoles. researchgate.net While photochemical cyclization was reported as unsuccessful for creating a thieno[2′,3′:3,4]benzo[1,2-d]oxazole skeleton from a thienyl-vinyl-oxazole precursor, it remains a viable strategy for phenyl-vinyl precursors. acs.org This approach is valuable for accessing specific substitution patterns on the naphthoxazole core. researchgate.net
Photocyclization of Arylethenyloxazoles
Photochemical cyclization represents a powerful and elegant method for the synthesis of polycyclic aromatic compounds, including naphtho[1,2-d]oxazoles. This approach typically utilizes substituted arylethenyloxazoles as precursors, which upon irradiation, undergo intramolecular cyclization to form the fused ring system.
Promising results in creating biologically active molecules have spurred the use of photochemical cyclization of 5-phenylethenyl- and 5-heteroarylethenyloxazoles to produce a variety of substituted naphtho[1,2-d]oxazoles. researchgate.net This method is a key strategy for forming the central benzene ring of the naphtho[1,2-d]oxazole core. The necessary precursors, specifically p- and o-phenyl-substituted 5-arylethenyloxazoles, are commonly prepared from corresponding α,β-unsaturated aldehydes and tosylmethyl isocyanide (TosMIC) via the Van Leusen reaction. researchgate.netnih.gov This reaction is a robust one-step method for generating the required oxazole starting materials. nih.gov The subsequent photocyclization step is typically carried out by irradiating a solution of the arylethenyloxazole in a suitable solvent.
The efficiency of the photocyclization can be influenced by the substitution pattern of the starting arylethenyloxazole. For instance, research has shown varied yields depending on the nature of the aryl group. While many phenyl and substituted phenyl derivatives cyclize efficiently, some heteroaryl derivatives, such as a 3-thienyl derivative, may fail to yield the desired product under similar conditions. researchgate.net An attempt to synthesize a thieno[2′,3′:3,4]benzo[1,2-d]oxazole skeleton, an analogue of a related isomer, using a photocyclization strategy was reported to be unsuccessful. acs.org
Photoisomerization and Electrocyclization Strategies
The photochemical conversion of arylethenyloxazoles into naphtho[1,2-d]oxazoles is not a direct process but rather a sequence of photochemical and photophysical events. The generally accepted mechanism involves an initial trans-cis (E/Z) photoisomerization of the ethenyl double bond, followed by an intramolecular electrocyclization. researchgate.net
The process can be described as follows:
Photoexcitation and Isomerization : The starting trans-arylethenyloxazole absorbs a photon, leading to an excited state. This excited molecule then undergoes isomerization to the corresponding cis-isomer.
Electrocyclization : The cis-isomer, now in a sterically favorable conformation, undergoes a 6π-electrocyclization reaction, forming a dihydronaphtho[1,2-d]oxazole intermediate.
Aromatization : The dihydro intermediate is then aromatized, typically through oxidation, to yield the final stable naphtho[1,2-d]oxazole product. This final step often occurs via the loss of a hydrogen molecule, a process that can be facilitated by an oxidizing agent present in the reaction mixture or by atmospheric oxygen. researchgate.net
This tandem photoisomerization-electrocyclization sequence provides a clean and often high-yielding pathway to the target fused heterocyclic system. researchgate.netresearchgate.net
Derivatization and Functionalization Strategies for Naphtho[1,2-d]acs.orgacs.orgoxazole Scaffolds
The functionalization of the naphtho[1,2-d] acs.orgacs.orgoxazole core is crucial for modulating its physicochemical and biological properties. Strategies range from introducing substituents on the starting materials before cyclization to direct modification of the pre-formed heterocyclic system.
Regioselective Functionalization Techniques
Regioselective functionalization allows for the precise placement of chemical groups at specific positions on the naphtho[1,2-d] acs.orgacs.orgoxazole skeleton. This control is often achieved by leveraging the inherent reactivity of precursors or intermediates.
One key strategy involves the oxidative cyclization of substituted 2-hydroxy-1-naphthaldehyde oximes. For example, the oxidation of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime with phenyliodine(III) diacetate (PIDA) leads to the regioselective formation of 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. nih.govresearchgate.net The presence of the methoxy (B1213986) group at the C-8 position of the naphthalene precursor sterically guides the reaction to yield a single, specific isomer. researchgate.net
The resulting N-oxide is a valuable functionalized intermediate. In deuterated DMSO, it has been shown to rearrange into its isomer, 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide. nih.gov Nitrile oxides are versatile 1,3-dipoles that can readily participate in highly regioselective [3+2] cycloaddition reactions with various dipolarophiles to introduce further complexity and diversity. nih.govnih.gov
Another potential regioselective functionalization technique, demonstrated on the related naphtho[2,1-d]oxazole isomer, involves converting a hydroxyl group at a specific position (e.g., C-4) into a triflate group. acs.org This triflate is an excellent leaving group, enabling subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to introduce new carbon-carbon bonds at that specific position. acs.org
Introduction of Diverse Substituents onto the Naphtho[1,2-d]acs.orgacs.orgoxazole Ring
A wide array of substituents can be introduced onto the naphtho[1,2-d] acs.orgacs.orgoxazole ring system, primarily by using appropriately substituted precursors. The synthesis of 1-substituted naphtho[1,2-d]isoxazoles has been accomplished with aryl, phenyl, hydroxyl, and pyrrolidinyl groups. mdpi.compreprints.org
Several methods have been reported for this purpose:
Oxidative Cyclization of Ureas : 1-(Aryl or phenyl)naphtho[1,2-d]isoxazoles can be prepared through the oxidative cyclization of 1-[(2-hydroxynaphthalen-1-yl)(aryl or phenyl)methyl]ureas using phenyliodine(III) diacetate (PhI(OAc)₂). mdpi.compreprints.org
Barbier-Grignard-type Reaction : The transformation of 2-hydroxy-1-naphthonitrile (B3053296) and 1-bromo-4-methoxybenzene into 1-(4-methoxyphenyl)naphtho[1,2-d]isoxazole has been achieved using a Barbier-Grignard-type reaction mediated by triphenylphosphine (B44618) and magnesium. mdpi.compreprints.org
Mitsunobu Heterocyclization : A PPh₃-DIAD-triggered Mitsunobu heterocyclization of N,2-dihydroxy-1-naphthamide can lead to the formation of naphtho[1,2-d]isoxazol-1-ol. mdpi.compreprints.org
From Aldehyde Oximes : The parent naphtho[1,2-d]isoxazole can be synthesized via the cyclodehydration of 2-hydroxy-1-naphthaldehyde oxime using reagents like acetic anhydride or tosyl chloride with triethylamine. mdpi.com Oxidation of this same oxime in the presence of pyrrolidine (B122466) has yielded 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. mdpi.com
The table below summarizes various synthetic approaches for introducing substituents onto the naphtho[1,2-d]isoxazole ring.
| Precursor | Reagent(s) | Substituent Introduced | Reference(s) |
| 1-[(2-hydroxynaphthalen-1-yl)(aryl)methyl]urea | PhI(OAc)₂ | 1-Aryl | mdpi.com, preprints.org |
| 2-hydroxy-1-naphthonitrile, 1-bromo-4-methoxybenzene | PPh₃, Mg | 1-(4-methoxyphenyl) | mdpi.com, preprints.org |
| N,2-dihydroxy-1-naphthamide | PPh₃, DIAD | 1-Hydroxy | mdpi.com, preprints.org |
| (E)-2-hydroxy-1-naphthaldehyde oxime | Lead tetraacetate, Pyrrolidine | 1-(pyrrolidin-1-yl) | mdpi.com |
| 2-hydroxy-1-naphthaldehyde oxime | Acetic anhydride or TsCl, Et₃N | Unsubstituted (H) | mdpi.com |
| 2-hydroxy-1-naphthaldehyde, TMSN₃, ZrCl₄ | Heat (Nitrogen extrusion) | Unsubstituted (H) | mdpi.com, preprints.org |
Development of Libraries of Naphtho[1,2-d]acs.orgacs.orgoxazole Skeletons
The systematic synthesis of collections of related compounds, or libraries, is a cornerstone of modern drug discovery and materials science. The development of libraries of naphtho[1,2-d] acs.orgacs.orgoxazole skeletons allows for efficient screening for biological activity.
A notable example is the synthesis of a number of naphtho[1,2-d]oxazole derivatives for evaluation as potential anti-Hepatitis C virus (HCV) agents. nih.gov In this study, various substituents were introduced, and the resulting compounds were screened for their ability to inhibit HCV replication. This work led to the discovery of a lead compound with significantly higher activity than the reference drug, ribavirin (B1680618), demonstrating the power of library-based screening. nih.gov
The general principles of combinatorial chemistry are applicable to the creation of such libraries. nih.gov Methodologies that allow for the parallel synthesis of multiple derivatives are highly valuable. For instance, the photochemical methods described (2.4.1) and the various precursor-based derivatizations (2.5.2) can be adapted for parallel synthesis formats. By starting with a diverse set of substituted aldehydes or naphthaldehydes, a corresponding library of uniquely substituted naphtho[1,2-d]oxazoles can be generated. researchgate.netnih.gov
The table below outlines the rationale and an example of a library development effort for the naphtho[1,2-d]oxazole scaffold.
| Library Goal | Synthetic Strategy | Key Finding | Reference |
| Discovery of new anti-HCV agents | Synthesis of a series of Naphtho[1,2-d]oxazole derivatives with varied substituents. | Identification of compound 18 with an IC₅₀ of 0.63 μM, approximately 21-fold more active than ribavirin against HCV replication. nih.gov | nih.gov |
| Exploration of biological activity | Photochemical cyclization of diverse 5-arylethenyloxazoles. | Generation of a library of novel naphtho[1,2-d]oxazoles for biological testing. researchgate.net | researchgate.net |
Reaction Mechanisms and Chemical Reactivity of Naphtho 1,2 D 1 2 Oxazole
Electrophilic Substitution Pathways in Naphtho[1,2-d]researchgate.netbenchchem.comoxazole Systems
The reactivity of the Naphtho[1,2-d] researchgate.netoxazole (B20620) ring system towards electrophiles is conditioned by the electron density distribution across the fused rings. Generally, the oxazole ring is considered electron-deficient, which tends to deactivate it from electrophilic attack. Conversely, the appended naphthalene (B1677914) ring system is more susceptible to electrophilic substitution.
Research into the synthesis of related compounds, such as Naphtho[1,2-d] researchgate.netnih.govoxazole-2-thiol, has demonstrated that electrophilic substitution, specifically bromination, can be directed to the oxazole ring under certain conditions. Bromination of a Naphtho[1,2-d]oxazole intermediate using bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃) achieves greater than 90% regioselectivity at the 2-position. This high regioselectivity is attributed to the specific electron density distribution within the oxazole portion of the molecule.
While direct electrophilic substitution on the naphthalene portion of an unsubstituted Naphtho[1,2-d] researchgate.netoxazole is not extensively detailed, the formation of the core structure can itself involve electrophilic substitution principles. One strategy for synthesizing the related Naphtho[2,1-d]oxazole core involves the formation of the central benzene (B151609) ring via electrophilic substitution reactions. acs.orgacs.org
Nucleophilic Attack Reactions on Naphtho[1,2-d]researchgate.netbenchchem.comoxazole
Nucleophilic attack is a significant reaction pathway for functionalizing the Naphtho[1,2-d] researchgate.netoxazole scaffold. The electron-deficient nature of the oxazole ring makes it susceptible to attack by nucleophiles, particularly at the 2-position, which can be enhanced by the presence of a good leaving group.
A key example of this reactivity is nucleophilic aromatic substitution (SNAr). Following the regioselective bromination of a Naphtho[1,2-d]oxazole intermediate at the 2-position, the resulting 2-bromo derivative readily reacts with nucleophiles. For instance, treatment with sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) in dimethylformamide (DMF) at elevated temperatures (120°C) leads to the substitution of the bromine atom and the formation of a thiol group at the 2-position.
The synthesis of certain substituted Naphtho[1,2-d]isoxazoles, an isomeric form, also highlights nucleophilic addition mechanisms that are relevant to the broader class of naphthoxazoles. In one study, the formation of 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole proceeds through the Michael addition of a nucleophile (pyrrolidine) onto an o-naphthoquinone nitrosomethide intermediate. mdpi.com This is followed by a 5-exo-trig cyclization, where a hydroxyl group acts as an intramolecular nucleophile attacking the nitroso group. mdpi.com
Table 1: Examples of Nucleophilic Reactions
| Precursor/Intermediate | Reagent(s) | Reaction Type | Product | Source(s) |
|---|---|---|---|---|
| 2-Bromo-naphtho[1,2-d]oxazole | Sodium hydrosulfide (NaSH) or Thiourea in DMF | Nucleophilic Aromatic Substitution (SNAr) | Naphtho[1,2-d]oxazole-2-thiol | |
| o-Naphthoquinone nitrosomethide | Pyrrolidine (B122466) | Michael Addition | Nitroso adduct intermediate | mdpi.com |
| Nitroso adduct intermediate | (intramolecular) | 5-exo-trig cyclization | 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazol-2(1H)-ol | mdpi.com |
Pericyclic Reactions and Cycloaddition Chemistry of Naphtho[1,2-d]researchgate.netbenchchem.comoxazoles
The involvement of Naphtho[1,2-d] researchgate.netoxazole systems in pericyclic and cycloaddition reactions is primarily documented in the context of their synthesis rather than their subsequent transformations. Strategies to construct the fused ring system often employ these powerful reactions.
For the related isomer, Naphtho[2,1-d]oxazole, a (4+2)-cycloaddition approach has been utilized to form the central benzene ring, demonstrating the utility of cycloaddition in building this heterocyclic core. acs.orgacs.org Another relevant cycloaddition involves the reaction of an azomethine ylide intermediate with organic nitriles in a dipolar cycloaddition to furnish 1,2,4-triazoles, showcasing a type of reactivity that can be initiated from related precursors. rsc.org
While the Naphtho[1,2-d] researchgate.netoxazole system itself is aromatic and thus generally unreactive as a diene or dienophile in thermal cycloadditions, photochemical pathways can induce such reactivity.
Photochemical Transformation Mechanisms of Naphtho[1,2-d]researchgate.netbenchchem.comoxazole and Related Compounds
Photochemistry plays a crucial role in both the synthesis and the properties of Naphtho[1,2-d] researchgate.netoxazole and its derivatives. The most prominent photochemical reaction is the intramolecular cyclization of substituted styryl-oxazoles to yield the Naphtho[1,2-d] researchgate.netoxazole core. researchgate.net
This synthetic strategy involves the photocyclization of 5-phenylethenyl- and 5-heteroarylethenyloxazoles. researchgate.net The mechanism is a non-oxidative photocyclization that proceeds via an excited state of the styryl-oxazole precursor. This transformation has been successfully applied to synthesize a variety of substituted Naphtho[1,2-d] researchgate.netoxazoles. researchgate.net For instance, amino-5-arylethenyl-oxazoles can be photochemically cyclized to the corresponding amino-naphtho[1,2-d]oxazoles. researchgate.net An attempt to create a thieno[2′,3′:3,4]benzo[1,2-d]oxazole skeleton using a similar photocyclization of 4-(2-(thiophen-3-yl)vinyl)oxazoles was reported as unsuccessful, indicating the substrate-specificity of this method. acs.orgacs.org
Furthermore, the photophysical properties of these compounds are of significant interest. Styryl-substituted derivatives, such as (E)-2-(4-methylstyryl)-naphtho[1,2-d]oxazole, exhibit high fluorescence quantum yields (Φ = 0.7–1.0) due to their extended π-conjugation. Visible-light-driven reactions can also be employed for functionalization, such as the eosin (B541160) Y-catalyzed thiolation of Naphtho[1,2-d]oxazole using blue LEDs, which proceeds via the generation of thiyl radicals.
Redox Chemistry and Associated Mechanisms in Naphtho[1,2-d]researchgate.netbenchchem.comoxazole Derivatives
The redox behavior of Naphtho[1,2-d] researchgate.netoxazole derivatives is an important aspect of their chemical reactivity. The fused aromatic system can undergo both oxidation and reduction reactions, often depending on the nature and position of substituents.
For example, 2-Methylsulfanyl-naphtho[1,2-d]oxazole can be oxidized using reagents like manganese dioxide or TEMPO. Conversely, it can be reduced with common reducing agents such as lithium aluminum hydride.
In the isomeric series of Naphtho[2,3-d]oxazole-4,9-diones, the quinone moiety is a key electrophilic center that can undergo redox cycling, a pathway that contributes to their biological activity. nih.gov The synthesis of Naphtho[1,2-d]isoxazoles can also involve oxidation steps. The oxidation of (E)-2-hydroxy-1-naphthaldehyde oxime with lead tetraacetate (LTA) is a key step in producing various complex heterocyclic systems, including a substituted Naphtho[1,2-d]isoxazole. mdpi.compreprints.org This reaction is proposed to proceed through an o-naphthoquinone nitrosomethide intermediate. mdpi.compreprints.org
Table 2: Redox Reactions of Naphtho[1,2-d]oxazole Derivatives
| Substrate | Reagent(s) | Reaction Type | Product/Effect | Source(s) |
|---|---|---|---|---|
| 2-Methylsulfanyl-naphtho[1,2-d]oxazole | Manganese dioxide, TEMPO | Oxidation | Oxidized product | |
| 2-Methylsulfanyl-naphtho[1,2-d]oxazole | Lithium aluminum hydride | Reduction | Reduced product | |
| (E)-2-Hydroxy-1-naphthaldehyde oxime | Lead tetraacetate (LTA) | Oxidation | o-Naphthoquinone nitrosomethide intermediate | mdpi.compreprints.org |
Identification and Role of Reactive Intermediate Species in Naphtho[1,2-d]researchgate.netbenchchem.comoxazole Reactions
The reactions involving Naphtho[1,2-d] researchgate.netoxazole and its isomers often proceed through highly reactive, transient intermediates that dictate the final product distribution.
One of the most notable proposed intermediates is the o-naphthoquinone nitrosomethide . This species is suggested to form during the oxidation of (E)-2-hydroxy-1-naphthaldehyde oxime with lead tetraacetate (LTA). mdpi.compreprints.org This intermediate is highly electrophilic and reacts with available nucleophiles, such as pyrrolidine, via a Michael addition, leading to the formation of functionalized Naphtho[1,2-d]isoxazole derivatives. mdpi.com
In photochemical reactions, triplet species are key intermediates. For example, the photochemical synthesis of 1,2,4-triazoles from azodicarboxylates involves the formation of a triplet intermediate upon photoexcitation, which then reacts with diazoalkanes. rsc.org Similarly, the intramolecular photocyclization of styryl-oxazoles to form the naphthoxazole core proceeds through an excited triplet state of the precursor molecule.
In the synthesis of Naphtho[2,3-d]oxazole-4,9-diones, the reaction of 2-amino-3-bromo-1,4-naphthoquinone with aroyl chlorides is believed to proceed via an initial 2-amido-3-bromo-1,4-naphthoquinone intermediate. nih.gov This species then undergoes a subsequent in situ intramolecular cyclization at high temperatures to yield the final oxazole product. nih.gov
The photoredox-catalyzed thiolation of Naphtho[1,2-d]oxazole involves the generation of thiyl radicals from diphenyl disulfide, facilitated by the photocatalyst eosin Y under visible light irradiation. These radicals then react with the naphthoxazole substrate.
Table 3: Key Reactive Intermediates
| Intermediate Species | Generating Reaction | Role in Mechanism | Source(s) |
|---|---|---|---|
| o-Naphthoquinone nitrosomethide | Oxidation of naphthaldehyde oxime with LTA | Electrophile for Michael addition | mdpi.compreprints.org |
| Triplet state species | Photoexcitation of styryl-oxazoles or azodicarboxylates | Undergoes intramolecular cyclization or addition reactions | researchgate.netrsc.org |
| 2-Amido-3-bromo-1,4-naphthoquinone | Reaction of 2-amino-3-bromo-1,4-naphthoquinone with aroyl chlorides | Undergoes intramolecular cyclization to form oxazole ring | nih.gov |
| Thiyl radical | Photoredox catalysis with eosin Y and a disulfide | Nucleophilic species for thiolation |
Spectroscopic Characterization Techniques for Structural Elucidation of Naphtho 1,2 D 1 2 Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide precise data on the chemical environment, connectivity, and spatial relationships of atoms within the Naphtho[1,2-d] nih.govnih.govoxazole (B20620) structure.
The ¹H NMR spectrum provides information about the number of different types of protons and their electronic environments. In the parent naphtho[1,2-d]isoxazole, a characteristic singlet for the imine proton (H-3) is observed at a downfield chemical shift, reported at 9.11 ppm in deuterochloroform (CDCl₃). mdpi.compreprints.org This significant downfield shift is attributed to the deshielding effect of the adjacent oxygen and nitrogen atoms within the oxazole ring.
The aromatic protons on the naphthalene (B1677914) ring system typically appear as a complex series of multiplets in the region of δ 7.0–9.0 ppm. The exact chemical shifts and coupling constants are influenced by the electronic effects of the fused oxazole ring and any substituents present on the naphthalene core. For instance, in a 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, the proton signals are shifted, with a doublet for H-8 appearing at 8.36 ppm in DMSO-d₆. nih.gov The analysis of substituted derivatives shows that electron-donating or electron-withdrawing groups can cause predictable upfield or downfield shifts of the aromatic proton signals, respectively.
Table 1: Selected ¹H NMR Data for Naphtho[1,2-d] nih.govnih.govoxazole Derivatives
| Compound | Solvent | Key Proton Signals (δ ppm) and Coupling Constants (J in Hz) |
|---|---|---|
| Naphtho[1,2-d]isoxazole | CDCl₃ | 9.11 (s, 1H, H-3) mdpi.compreprints.org |
| 9-Methoxynaphtho[1,2-d]isoxazole 2-oxide | DMSO-d₆ | 8.36 (d, J = 9.3 Hz, 1H), 7.95 (dd, J = 8.2, 1.3 Hz, 1H), 7.66 (d, J = 9.3 Hz, 1H), 7.54–7.50 (m, 1H), 7.43 (dd, J = 7.6, 1.2 Hz, 1H), 4.08 (s, 3H, OCH₃) nih.gov |
This table is interactive. Click on the headers to sort the data.
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The spectrum for a naphtho[1,2-d]oxazole derivative typically displays the expected number of signals corresponding to the unique carbon atoms in the structure. mdpi.compreprints.org The carbon atoms of the oxazole ring, particularly the imine carbon (C-3) and the carbon atom at the ring junction (C-3a), appear at characteristic downfield shifts due to the influence of the heteroatoms.
For example, in a substituted derivative like 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, the carbon signals are spread over a wide range, with the aromatic and heterocyclic carbons appearing between approximately δ 88 and 170 ppm. nih.gov The carbon of the methoxy (B1213986) group (OCH₃) appears at a characteristic upfield position around δ 57.1 ppm. nih.gov The complete assignment of these signals is often challenging without the aid of 2D NMR techniques.
Table 2: Selected ¹³C NMR Data for Naphtho[1,2-d] nih.govnih.govoxazole Derivatives
| Compound | Solvent | Carbon Chemical Shifts (δ ppm) |
|---|---|---|
| 9-Methoxynaphtho[1,2-d]isoxazole 2-oxide | DMSO-d₆ | 169.9, 163.7, 144.0, 136.2, 129.3, 127.4, 124.9 (2C), 123.0, 116.1, 113.7, 88.9, 57.1, 20.9 nih.gov |
| 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole | CDCl₃ | Signals at 47.60 ppm and 25.66 ppm correspond to two equivalent carbons each, for a total of 15 carbon atoms. preprints.org |
This table is interactive. Click on the headers to sort the data.
To overcome the complexity of one-dimensional spectra and to provide definitive structural proof, 2D NMR experiments are employed. uchile.cl
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of protonated carbons in the naphtho[1,2-d]oxazole framework. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This technique is crucial for assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, a correlation between the imine proton (H-3) and the quaternary carbons of the naphthalene ring can confirm the fusion of the oxazole and naphthalene rings. mdpi.com
Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms, which helps in tracing the connectivity within the naphthalene ring system. mdpi.com
The concerted use of these 2D NMR techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals for naphtho[1,2-d]oxazole and its derivatives. mdpi.comuchile.cl
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.
The FTIR spectrum of naphtho[1,2-d]oxazole derivatives displays characteristic absorption bands that confirm the presence of the key structural features.
Aromatic C-H Stretching: Weak to medium intensity bands are typically observed above 3000 cm⁻¹, often in the range of 3050–3070 cm⁻¹. nih.govpreprints.org
Aliphatic C-H Stretching: For substituted derivatives containing alkyl groups, stretching vibrations appear just below 3000 cm⁻¹, typically around 2850–2960 cm⁻¹. nih.govpreprints.org
Aromatic C=C Stretching: Strong to medium intensity bands corresponding to the vibrations of the naphthalene ring system are found in the 1500–1650 cm⁻¹ region. preprints.org
C=N and N-O Stretching: The vibrations associated with the oxazole ring, specifically the C=N and N-O bonds, are expected in the fingerprint region (below 1600 cm⁻¹), often overlapping with other skeletal vibrations. For example, a 9-methoxynaphtho[1,2-d]isoxazole 2-oxide shows a band at 1592 cm⁻¹. nih.gov
Table 3: Selected FTIR Data for Naphtho[1,2-d] nih.govnih.govoxazole Derivatives
| Compound | Sample Phase | Characteristic Absorption Bands (ν cm⁻¹) |
|---|---|---|
| 9-Methoxynaphtho[1,2-d]isoxazole 2-oxide | Solid | 2942, 2850, 2219, 1747, 1592 nih.gov |
| 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole | Solid | 3056 (aromatic C-H), 2974, 2874 (aliphatic C-H), 1647, 1618 (aromatic C=C) preprints.org |
Note: Data for an isomeric naphthoxazole is included for comparative context. This table is interactive. Click on the headers to sort the data.
Raman spectroscopy provides complementary information to FTIR. While less commonly reported for this specific compound class in the reviewed literature, it is a powerful technique for analyzing the skeletal vibrations of aromatic and heterocyclic systems due to their polarizability. For a related isomer, 2-amino-naphthoxazole derived from β-lapachone, Raman spectroscopy was used alongside FTIR to provide a comprehensive vibrational analysis. scielo.br The availability of Raman spectral data for 2-Methylnaphth[1,2-d]oxazole suggests its utility in the structural confirmation of these compounds, particularly for vibrations that are weak or inactive in the infrared spectrum. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization
UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within naphthoxazole derivatives. The absorption and emission properties are intimately linked to the molecular structure, particularly the extent of π-conjugation and the nature of any substituent groups.
Absorption and Emission Spectral Analysis
The electronic absorption and emission spectra of naphtho[1,2-d]oxazole derivatives are characterized by bands that arise from π-π* and n-π* electronic transitions within the aromatic system. The precise wavelengths of these absorptions and emissions are highly sensitive to the molecular environment and substitution patterns on the naphthoxazole core.
For instance, studies on related naphthoxazole compounds demonstrate that the introduction of electron-donating or electron-withdrawing groups can significantly shift the absorption and emission maxima. Theoretical calculations, such as those performed using time-dependent density functional theory (TD-DFT), often complement experimental findings to provide a deeper understanding of the electronic transitions involved.
Research on a series of 2-aryl-substituted naphtho[1,2-d]oxazole derivatives revealed absorption maxima (λ_abs) in the range of 350–380 nm. These compounds exhibited fluorescence emission maxima (λ_em) that were similarly influenced by the nature of the aryl substituent.
A detailed investigation into novel naphtho[2,1-d]oxazole-based D–π–A dyes, which share a similar fused ring system, showed absorption peaks in the range of 375–466 nm in chloroform. Their emission spectra were broad and unstructured, appearing between 495 and 614 nm, indicating significant intramolecular charge transfer (ICT) character.
Fluorescence Quantum Yield Determinations
The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to the number of photons absorbed. For naphtho[1,2-d]oxazole derivatives, Φ_F values can vary widely depending on their chemical structure and the surrounding solvent environment.
In a study of 2,5-disubstituted oxazole derivatives, which are structurally related to the naphthoxazole core, fluorescence quantum yields were determined to be as high as 0.79 in certain solvents. These high quantum yields are often desirable for applications in materials science, such as for organic light-emitting diodes (OLEDs).
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is an indispensable tool for the precise determination of the molecular weight and elemental composition of newly synthesized compounds.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. This technique is routinely used to confirm the successful synthesis of naphtho[1,2-d]oxazole derivatives.
For example, in the synthesis of a novel series of 2-styrylnaphtho[1,2-d]oxazole derivatives, HRMS (ESI) was used to confirm the chemical structures. The measured mass-to-charge ratios (m/z) were found to be in excellent agreement with the calculated values for the protonated molecular ions [M+H]⁺, providing strong evidence for the target structures.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide valuable information about molecular structure and properties in solution, single-crystal X-ray crystallography offers definitive proof of the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and details about intermolecular interactions, such as π-π stacking and hydrogen bonding.
For a series of 2-aryl-naphtho[1,2-d]oxazole derivatives, X-ray diffraction analysis confirmed the planar geometry of the naphthoxazole core. The crystal packing was shown to be influenced by various non-covalent interactions, which in turn affect the material's bulk properties.
Advanced Spectroscopic and Analytical Methods
Beyond the core techniques, a variety of advanced methods can provide further insights into the properties of naphtho[1,2-d]oxazole derivatives. These can include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms within the molecule.
Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials, providing information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the compounds, which is a crucial parameter for applications in electronic devices.
These advanced methods, in conjunction with the primary spectroscopic techniques, enable a thorough and robust characterization of the structural, electronic, and photophysical properties of the naphtho[1,2-d]oxazole chemical family.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. researchgate.netwikipedia.org It is a valuable tool for studying radical intermediates, transition metal complexes, and other paramagnetic species. nih.gov The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it involves the transitions of electron spins in a magnetic field rather than nuclear spins. wikipedia.org
Theoretical Application to Naphtho[1,2-d] nih.govresearchgate.netoxazole:
The parent Naphtho[1,2-d] nih.govresearchgate.netoxazole molecule in its ground state is a diamagnetic species with all electrons paired, and therefore, it would not produce an ESR signal. However, ESR spectroscopy could be instrumental in studying radical intermediates that may form during its synthesis or subsequent reactions. For instance, if the synthesis involves a radical mechanism, ESR could be used to detect and characterize any transient radical species.
In a hypothetical scenario, if Naphtho[1,2-d] nih.govresearchgate.netoxazole were to be reduced by one electron to form a radical anion, this species would be ESR active. The resulting ESR spectrum would provide valuable information about the distribution of the unpaired electron density within the molecule. The hyperfine coupling constants of the magnetic nuclei (¹H and ¹⁴N) would reveal the extent of interaction between the unpaired electron and these nuclei, offering insights into the electronic structure of the radical anion.
Electron Paramagnetic Resonance (EPR) Spectroscopy
As mentioned, EPR is another term for ESR spectroscopy. wikipedia.org This technique is particularly sensitive to the local environment of the unpaired electron. The g-factor and hyperfine coupling patterns in an EPR spectrum are characteristic of a particular radical species. wikipedia.org
Hypothetical Research Findings:
While no direct EPR studies on Naphtho[1,2-d] nih.govresearchgate.netoxazole have been found, research on related naphthoxazole derivatives provides a framework for what could be expected. For example, in the synthesis of Naphtho[2,1-d]oxazoles, EPR spectroscopy has been used to detect radical intermediates. A study on the synthesis of 2-phenyl-naphtho[2,1-d]oxazole from 2-naphthol (B1666908) and aniline (B41778) derivatives with TEMPO as an oxidant showed EPR signals that helped to elucidate the reaction mechanism, suggesting the involvement of radical species. researchgate.net
If a radical cation or anion of Naphtho[1,2-d] nih.govresearchgate.netoxazole were to be generated, its EPR spectrum would be expected to show hyperfine splitting from the nitrogen atom of the oxazole ring and the various protons on the naphthalene core. The magnitude of these splittings would be indicative of the spin density at each position.
Below is a hypothetical data table illustrating the kind of information that could be obtained from an EPR study of a Naphtho[1,2-d] nih.govresearchgate.netoxazole radical species.
| Parameter | Hypothetical Value | Information Gleaned |
| g-factor | ~2.004 | Indicates a carbon-centered radical with some heteroatom character. |
| Hyperfine Coupling (aN) | 7-9 G | Confirms the presence of a nitrogen atom and its interaction with the unpaired electron. |
| Hyperfine Coupling (aH) | 1-5 G | Provides information on the distribution of the unpaired electron across the naphthalene ring system. |
This table is for illustrative purposes only and is not based on experimental data for Naphtho[1,2-d] nih.govresearchgate.netoxazole.
Isotopic Labeling Studies (e.g., ¹⁸O-labeling)
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction or to aid in the structural elucidation of compounds, often in conjunction with other analytical methods like mass spectrometry or NMR spectroscopy. nih.govnih.gov By replacing an atom with one of its heavier isotopes, specific signals in the resulting spectra can be identified and assigned.
Application in the Structural Elucidation of Naphtho[1,2-d] nih.govresearchgate.netoxazole:
For Naphtho[1,2-d] nih.govresearchgate.netoxazole, ¹⁸O-labeling could be a definitive method to confirm the origin of the oxygen atom in the oxazole ring during its synthesis. For example, many syntheses of isoxazoles involve the cyclization of an oxime precursor. organic-chemistry.orgrsc.orgorganic-chemistry.org
Consider a synthesis starting from 2-hydroxy-1-naphthaldehyde (B42665). This precursor can be converted to its oxime, which is then cyclized to form the Naphtho[1,2-d] nih.govresearchgate.netoxazole ring.
To confirm the reaction mechanism, the hydroxylamine (B1172632) used to form the oxime could be synthesized with ¹⁸O-labeled water. If the resulting Naphtho[1,2-d] nih.govresearchgate.netoxazole shows an increased molecular weight corresponding to the incorporation of ¹⁸O when analyzed by mass spectrometry, it would provide strong evidence that the oxygen atom in the oxazole ring originates from the hydroxylamine.
Hypothetical Isotopic Labeling Study Data:
| Experiment | Precursor | Mass Spectrum (M+) | Conclusion |
| Control | Unlabeled Hydroxylamine | m/z = 169 | Establishes the baseline molecular weight of Naphtho[1,2-d] nih.govresearchgate.netoxazole. nih.gov |
| ¹⁸O-Labeling | ¹⁸O-labeled Hydroxylamine | m/z = 171 | The +2 mass shift confirms the incorporation of one ¹⁸O atom from the hydroxylamine into the final product. |
This table represents hypothetical data to illustrate the principle of isotopic labeling for this compound.
This type of study would be invaluable for distinguishing between different potential mechanistic pathways in the formation of the Naphtho[1,2-d] nih.govresearchgate.netoxazole ring system.
Computational Chemistry and Theoretical Investigations of Naphtho 1,2 D 1 2 Oxazole
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental characteristics of heterocyclic systems like Naphtho[1,2-d] nih.govmdpi.comoxazole (B20620). DFT methods offer a favorable balance between computational cost and accuracy for predicting molecular properties.
The first step in theoretical characterization involves geometry optimization to determine the most stable three-dimensional conformation of the molecule. For oxazole derivatives, DFT methods, such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used to calculate the ground-state optimized geometry. irjweb.commdpi.com These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, confirming the planarity of the fused ring system.
Following optimization, an analysis of the electronic structure provides insights into the molecule's reactivity and kinetic stability. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. irjweb.comscispace.com For related heterocyclic systems, studies have shown that substituent groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity. scispace.com The distribution of electron density and the molecular electrostatic potential (MEP) map can also be calculated to identify electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents. irjweb.com
Table 1: Computed Properties of Naphtho[1,2-d] nih.govmdpi.comoxazole
| Property | Value | Source |
| Molecular Formula | C₁₁H₇NO | nih.govlookchem.com |
| Molecular Weight | 169.18 g/mol | nih.gov |
| Exact Mass | 169.052763847 Da | nih.govlookchem.com |
| XLogP3 | 3 | nih.govlookchem.com |
| Hydrogen Bond Donor Count | 0 | nih.govlookchem.com |
| Hydrogen Bond Acceptor Count | 2 | nih.govlookchem.com |
| Complexity | 195 | nih.gov |
| PSA (Polar Surface Area) | 26.03 Ų | lookchem.com |
| Density | 1.265±0.06 g/cm³ (Predicted) | lookchem.com |
| Boiling Point | 333.6±11.0 °C (Predicted) | lookchem.com |
Theoretical calculations are instrumental in predicting spectroscopic parameters, which can then be validated against experimental data. DFT and time-dependent DFT (TD-DFT) methods can forecast infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). mdpi.comscispace.com
For instance, calculated IR spectra help in the assignment of experimental absorption bands to specific vibrational modes, such as C-H, C=C, and C-O stretching within the molecule. mdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted and compared with experimental data to confirm the molecular structure. mdpi.comdoi.org In the case of a related derivative, 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole, the experimental UV-Vis spectrum showed absorptions that were assigned to electronic transitions within the naphthalene (B1677914) and isoxazole (B147169) portions of the molecule, a process that can be modeled with TD-DFT. mdpi.com The agreement between predicted and experimental spectra serves as a benchmark for the accuracy of the chosen computational method. researchgate.net
Molecular Modeling and Simulation Approaches
Beyond quantum mechanics, molecular modeling techniques are used to study the behavior of Naphtho[1,2-d] nih.govmdpi.comoxazole and its derivatives, particularly in biological contexts. ebi.ac.uknih.gov These approaches include molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies.
Molecular docking simulations are used to predict the binding orientation and affinity of a ligand (like a Naphtho[1,2-d]oxazole derivative) within the active site of a protein target. This has been applied to novel 2-aryl-naphtho[1,2-d]oxazole derivatives to evaluate their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target in diabetes research. ebi.ac.uknih.gov Similarly, modeling was used in the discovery of Naphtho[1,2-d]oxazole derivatives as potential anti-HCV agents that function by inducing heme oxygenase-1 expression. nih.gov
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scispace.comresearchgate.net By calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for a set of Naphtho[1,2-d] nih.govmdpi.comoxazole derivatives, models can be built to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. scispace.com
Theoretical Studies on Reaction Pathways and Mechanisms for Naphtho[1,2-d]nih.govmdpi.comoxazoles
Computational chemistry is a vital tool for investigating the mechanisms of reactions that form or involve the Naphtho[1,2-d] nih.govmdpi.comoxazole scaffold. DFT calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and reaction barriers.
For example, theoretical studies on the formation of related Naphtho[2,1-d]oxazoles via the Diels-Alder reaction of 4-alkenyloxazoles with arynes have used DFT to demonstrate why the reaction pathway on cyclic diene sites is energetically favored over acyclic sites. acs.org Another study proposed a reaction mechanism for the synthesis of 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, which involves an isomerization to a nitrile oxide that was identified through spectroscopic analysis and is amenable to theoretical validation. mdpi.com In the synthesis of 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole, an o-naphthoquinone nitrosomethide intermediate was proposed, a hypothesis that could be further investigated using computational modeling to calculate its stability and subsequent reaction pathways. mdpi.com Similarly, the Rh(II)-catalyzed transformation of diazo compounds to form functionalized naphtho[2,1-d]oxazoles was studied to understand the selective insertion of a metallocarbene into an aromatic C-H bond, a process well-suited for mechanistic elucidation via DFT. acs.org
Structure-Property Relationships from Computational Data
A primary goal of computational studies is to establish clear relationships between a molecule's computed structural and electronic properties and its macroscopic functions. scispace.comresearchgate.net For Naphtho[1,2-d] nih.govmdpi.comoxazole, computational data can predict its chemical behavior and guide the development of derivatives with tailored properties.
The calculated HOMO-LUMO energy gap, for instance, not only indicates chemical reactivity but also relates to the molecule's electronic properties, such as its ability to participate in charge transfer interactions, which is crucial for applications in materials science and medicinal chemistry. irjweb.comscispace.com Studies on various Naphtho[1,2-d]oxazole derivatives have successfully linked their structural features to specific biological activities. For example, the discovery of derivatives with potent anti-HCV activity was rationalized by their ability to induce HO-1 expression, a structure-activity relationship that can be further refined with computational models. nih.gov Likewise, the evaluation of 2-aryl-naphtho[1,2-d]oxazole derivatives as PTP-1B inhibitors established that specific substitutions on the aryl ring were key to their inhibitory activity, a finding that can be explained by analyzing their binding modes and interaction energies within the enzyme's active site through molecular docking. ebi.ac.uknih.gov These studies exemplify how computational data can bridge the gap between molecular structure and functional properties.
Biological Activity and Mechanistic Studies of Naphtho 1,2 D 1 2 Oxazole Derivatives at the Cellular and Molecular Level
Enzyme Inhibition Mechanisms by Naphtho[1,2-d]nih.govebi.ac.ukoxazole Compounds
Naphtho[1,2-d] nih.govebi.ac.ukoxazole (B20620) derivatives have been identified as potent inhibitors of several key enzymes implicated in various disease pathologies. The following sections explore the specific mechanisms of inhibition for different enzyme classes.
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Derivatives of the closely related naphtho[1,2-e] nih.govnih.govoxazine scaffold have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.gov Molecular docking studies of these derivatives have shown that they can interact with high affinity within the active site gorge of AChE. nih.govresearchgate.net The binding is often stabilized by interactions with key amino acid residues. nih.gov Similarly, other related heterocyclic structures, such as thienobenzo/naphtho-triazoles, have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.govirb.hrmdpi.com For some of these compounds, the inhibitory mechanism involves interactions with tyrosine residues in the peripheral anionic site of the enzyme. mdpi.com While direct studies on Naphtho[1,2-d] nih.govebi.ac.ukoxazole derivatives are less common in the searched literature, the activity of these related structures suggests that the naphthyl and oxazole components can play a crucial role in binding to cholinesterases. Some benzisoxazole derivatives have also been patented as cholinesterase inhibitors.
Protein Tyrosine Phosphatase-1B (PTP-1B) Inhibition
A series of 2-aryl-naphtho[1,2-d]oxazole derivatives has been synthesized and evaluated for their inhibitory activity against Protein Tyrosine Phosphatase-1B (PTP-1B), a key negative regulator of insulin (B600854) signaling pathways. nih.govebi.ac.uk Inhibition of PTP-1B is a validated strategy for the treatment of type 2 diabetes. researchgate.net Certain synthesized compounds from this class have demonstrated significant PTP-1B inhibitory activity. nih.govebi.ac.uk The mechanism of inhibition is believed to involve the interaction of the naphtho[1,2-d]oxazole core and its substituents with the active site of PTP-1B, thereby preventing the dephosphorylation of its substrates. The search for selective allosteric inhibitors is a key area of research due to the highly conserved nature of the catalytic site among protein tyrosine phosphatases. nih.gov
Table 1: PTP-1B Inhibitory Activity of Selected 2-Aryl-Naphtho[1,2-d]oxazole Derivatives This is an interactive table. You can sort and filter the data.
| Compound | Structure | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 8 | 2-(4-Hydroxyphenyl)naphtho[1,2-d]oxazole | Promising | nih.govebi.ac.uk |
| Compound 12 | 2-(3,4-Dihydroxyphenyl)naphtho[1,2-d]oxazole | Promising | nih.govebi.ac.uk |
Inhibition of Key Enzymes in Metabolic Pathways (e.g., 5-Lipoxygenase, α-Glucosidase)
The inhibitory potential of naphtho-oxazole related structures extends to other enzymes involved in metabolic and inflammatory pathways.
5-Lipoxygenase (5-LOX): Structurally related 2-substituted-1-naphthols have been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov These compounds, such as 2-benzyl-1-naphthol, exhibit low micromolar IC₅₀ values. nih.gov The structure-activity relationship studies indicate that the 1-hydroxyl group and the substituent at the 2-position on the naphthalene (B1677914) ring are crucial for potent inhibition. nih.gov
α-Glucosidase: Naphtho[2,1-d]oxazole derivatives have been reported as inhibitors of α-glucosidase, an enzyme that plays a role in carbohydrate digestion and glucose absorption. acs.orgacs.org Inhibition of this enzyme can help in managing postprandial hyperglycemia. The mechanism of inhibition likely involves the binding of the naphtho-oxazole scaffold to the active site of the enzyme, preventing the cleavage of complex carbohydrates into absorbable monosaccharides.
Mechanism-Based Enzyme Interaction Studies
While specific mechanism-based inhibition studies for Naphtho[1,2-d] nih.govebi.ac.ukoxazole derivatives are not extensively detailed in the provided search results, the diverse inhibitory profiles suggest that these compounds can act through various modes of interaction. For PTP-1B, for instance, the development of inhibitors that bind to allosteric sites is a key strategy to achieve selectivity over other highly homologous phosphatases like T-cell protein-tyrosine phosphatase (TCPTP). researchgate.net This approach, which relies on exploiting subtle structural differences outside the conserved active site, can lead to a "conformation-assisted inhibition mechanism". researchgate.net Such a mechanism, where the inhibitor induces a conformational change in the enzyme that is unfavorable for catalysis, could be a potential mode of action for suitably designed naphtho-oxazole derivatives.
Interaction with Intracellular Targets and Macromolecules
Beyond direct enzyme inhibition, naphtho[1,2-d] nih.govebi.ac.ukoxazole derivatives can exert their biological effects by interacting with other crucial intracellular macromolecules, most notably DNA.
Engagement with DNA Topoisomerases
Compounds featuring the related naphtho[2,1-d]oxazole core have been shown to intercalate into DNA base pairs. acs.orgacs.org This mode of interaction is a hallmark of many compounds that target DNA topoisomerases. By inserting themselves between the base pairs of the DNA double helix, these molecules can disrupt the normal function of topoisomerases, enzymes that are essential for managing DNA topology during replication, transcription, and repair. The inhibition of topoisomerases leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately triggering apoptosis. While direct evidence for Naphtho[1,2-d] nih.govebi.ac.ukoxazole derivatives as topoisomerase inhibitors was not the primary focus of the provided search results, the DNA intercalating ability of the closely related naphtho[2,1-d]oxazole scaffold strongly suggests this as a plausible mechanism of action for some derivatives.
Modulation of Protein Kinases and Histone Deacetylases
While direct studies on the modulation of protein kinases and histone deacetylases (HDACs) by naphtho[1,2-d] nih.govnih.govoxazole derivatives are not extensively documented in the available literature, the broader class of oxazole-containing compounds has shown potential in targeting these enzyme families. For instance, various oxazole derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. researchgate.netrsc.org The structural features of the oxazole ring allow for interactions with the active sites of different kinases. rsc.org Similarly, some benzoxazole (B165842) derivatives, which share a common structural element with naphthoxazoles, have been noted for their potential to inhibit histone deacetylases, enzymes that play a critical role in epigenetic regulation and are important targets in cancer therapy. researchgate.net
A study on 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles, which are structurally related to naphthoxazoles, identified a promising inhibitor of the c-Myb transcription factor. nih.gov This suggests that the larger polycyclic aromatic system, when appropriately substituted, can interact with important cellular regulatory proteins. However, specific research is required to determine if and how naphtho[1,2-d] nih.govnih.govoxazole derivatives directly engage with and modulate the activity of protein kinases and histone deacetylases.
Receptor Binding and Cellular Signaling Pathway Modulation
A significant area of investigation for naphtho[1,2-d] nih.govnih.govoxazole derivatives has been their interaction with and modulation of specific cellular signaling pathways. Notably, a series of 2-aryl-naphtho[1,2-d]oxazole derivatives have been identified as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B). nih.gov PTP-1B is a key negative regulator of the insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. researchgate.netresearchgate.net
The inhibition of PTP-1B by these derivatives suggests a direct binding to the enzyme, thereby preventing the dephosphorylation of its substrates, such as the insulin receptor. This, in turn, enhances insulin sensitivity. Several of these compounds have demonstrated promising PTP-1B inhibitory activity, with some exhibiting IC50 values in the submicromolar range. researchgate.net The detailed mechanism of action involves the interaction of the naphthoxazole core and its aryl substituents with the active site of PTP-1B. nih.govebi.ac.uk
Table 1: PTP-1B Inhibitory Activity of Selected 2-Aryl-naphtho[1,2-d]oxazole Derivatives
| Compound | PTP-1B IC50 (µM) |
|---|---|
| Compound 8 | Promising Inhibitory Activity |
| Compound 12 | Promising Inhibitory Activity |
Data from a study evaluating a series of 2-aryl-naphtho[1,2-d]oxazole derivatives as potential PTP-1B inhibitors. The study highlighted compounds 8 and 12 as having significant activity, though specific IC50 values were not provided in the abstract. nih.gov
Further studies have shown that the inhibition of PTP-1B by such compounds can lead to the normalization of plasma glucose and insulin levels in diabetic animal models. researchgate.net The modulation of the PTP-1B signaling pathway by these naphthoxazole derivatives underscores their potential as therapeutic agents for metabolic disorders.
Redox Modulation and Reactive Oxygen Species Generation Mechanisms
The ability of certain chemical scaffolds to undergo redox cycling can lead to the generation of reactive oxygen species (ROS), a mechanism that can be harnessed for therapeutic purposes, particularly in cancer treatment. While direct evidence for redox modulation by naphtho[1,2-d] nih.govnih.govoxazole derivatives is limited, the related class of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, which contain a quinone moiety, are known to be capable of generating ROS through redox cycling. researchgate.net This process involves the enzymatic reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals and regenerate the parent quinone, thus setting up a catalytic cycle of ROS production.
Given that some naphtho[1,2-d] nih.govnih.govoxazole derivatives are being explored for their anticancer properties, it is plausible that under certain structural configurations, they could participate in redox processes within the cell. However, further research is necessary to elucidate the specific mechanisms and to determine whether these compounds act as pro-oxidants by generating ROS or as antioxidants by scavenging them.
Induction of Specific Gene Expression (e.g., Heme Oxygenase-1)
A key mechanistic insight into the biological activity of naphtho[1,2-d] nih.govnih.govoxazole derivatives comes from the discovery of their ability to induce the expression of specific protective genes, such as Heme Oxygenase-1 (HO-1). nih.gov HO-1 is a critical enzyme in the cellular stress response, providing protection against oxidative stress and inflammation. nih.gov
One particular derivative, compound 18, has been shown to be a potent inducer of HO-1 expression. nih.gov The mechanism of this induction involves the modulation of the Bach1/Nrf2 signaling pathway. Specifically, this compound was found to reduce the expression of Bach1, a transcriptional repressor of the HO-1 gene. nih.gov The downregulation of Bach1 leads to an increase in the binding of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) to the antioxidant response element (ARE) in the promoter region of the HO-1 gene, thereby activating its transcription. nih.govnih.gov
This induction of HO-1 has been linked to the anti-HCV (Hepatitis C virus) activity of compound 18. The antiviral effect was diminished when HO-1 was inhibited, confirming that the induction of this enzyme is a key part of the compound's mechanism of action against the virus. nih.gov
Table 2: Anti-HCV Activity and HO-1 Induction by a Naphtho[1,2-d]oxazole Derivative
| Compound | Anti-HCV IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 18 | 0.63 | Induces Heme Oxygenase-1 (HO-1) expression via the Bach1/Nrf2 pathway. nih.gov |
| Ribavirin (B1680618) (control) | 13.16 | Standard antiviral agent. nih.gov |
Antimicrobial Activity Mechanisms at the Cellular Level
The oxazole scaffold is a component of many compounds with demonstrated antimicrobial properties. nih.govmdpi.com While specific studies detailing the cellular mechanisms of antimicrobial activity for naphtho[1,2-d] nih.govnih.govoxazole derivatives are not widely available, research on related naphtho-fused heterocyclic compounds provides some insights. For example, derivatives of naphtho[1,2-e] nih.govresearchgate.netoxazine have been synthesized and shown to possess both antibacterial and antifungal activities. doi.org Similarly, various naphthyridine derivatives, which also feature a fused aromatic system, exhibit antimicrobial effects by targeting bacterial DNA gyrase. mdpi.com
A study on new naphtho nih.govnih.govebi.ac.uktriazol-thiadiazin derivatives reported good antimicrobial activity, particularly against Gram-positive bacteria, which was attributed to the lipophilic nature of the triazolo scaffold. umsha.ac.ir Another study on 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives, which also contain a fused heterocyclic system, showed significant inhibitory effects against various bacteria. mdpi.com
Based on the activity of these related compounds, it can be hypothesized that naphtho[1,2-d] nih.govnih.govoxazole derivatives may exert their antimicrobial effects through mechanisms such as inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. However, dedicated studies are required to determine the precise cellular and molecular targets of naphtho[1,2-d] nih.govnih.govoxazole derivatives in microbial cells.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Naphtho 1,2 D 1 2 Oxazole Scaffolds
Elucidation of Pharmacophores and Key Structural Features in Naphtho[1,2-d]nih.govnih.govoxazoles
A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. For the naphtho[1,2-d] nih.govnih.govoxazole (B20620) class, the pharmacophore is intrinsically linked to the fused ring system and the nature of the substituents appended to it.
The biological activity of naphtho[1,2-d] nih.govnih.govoxazole derivatives can be profoundly influenced by the electronic properties (electron-donating or electron-withdrawing) and steric bulk of their substituents. Studies on various derivatives have shown that modifications, particularly at the 2-position, are critical for modulating activity.
For instance, in a series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives evaluated for cytotoxicity against human prostate cancer cell lines, the position and electronegativity of substituents on the 2-aryl ring were crucial. nih.gov The meta-substituted chloro analog exhibited the most potent cytotoxicity on both androgen-dependent (LNCaP) and androgen-independent (PC3) cell lines. nih.govnih.gov Comparison between para-chloro and para-fluoro analogs revealed that the chloro-substituted compound was more potent on PC3 cells, suggesting that both the position and the specific halogen are important for modulating cytotoxicity. nih.gov
Similarly, research into 2-aryl-naphtho[1,2-d]oxazole derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B), a target for diabetes treatment, identified compounds with promising activity. nih.govebi.ac.uk Specifically, compounds bearing a hydroxyl group at the para-position of the 2-phenyl ring and those with a furan (B31954) ring at the 2-position demonstrated significant PTP-1B inhibition. nih.govebi.ac.uk Another study on anti-HCV agents found that a naphtho[1,2-d]oxazole derivative with a furan-2-yl group at the 2-position and a 4-methoxyphenylamino group at the 5-position was highly active. nih.gov
These findings underscore the importance of substituent effects in fine-tuning the biological profile of the naphtho[1,2-d] nih.govnih.govoxazole scaffold.
Table 1: Effect of Substituents on the Biological Activity of Naphtho-oxazole Derivatives
| Scaffold | Substituent (R) | Target/Activity | Key Finding (IC₅₀) | Source |
|---|---|---|---|---|
| 2-Arylnaphtho[2,3-d]oxazole-4,9-dione | 3-Chlorophenyl | Cytotoxicity (LNCaP) | 0.03 μM | nih.govnih.gov |
| 2-Arylnaphtho[2,3-d]oxazole-4,9-dione | 3-Chlorophenyl | Cytotoxicity (PC3) | 0.08 μM | nih.govnih.gov |
| 2-Arylnaphtho[2,3-d]oxazole-4,9-dione | 4-Chlorophenyl | Cytotoxicity (PC3) | 0.08 μM | nih.gov |
| 2-Arylnaphtho[2,3-d]oxazole-4,9-dione | 2-Chlorophenyl | Cytotoxicity (LNCaP) | 0.01 μM | nih.gov |
| 2-Aryl-naphtho[1,2-d]oxazole | 4-Hydroxyphenyl | PTP-1B Inhibition | Promising Activity | nih.govebi.ac.uk |
| 5-Amino-naphtho[1,2-d]oxazole | 2-(Furan-2-yl) | Anti-HCV Activity | 0.63 μM | nih.gov |
The fusion of a naphthalene (B1677914) system with an oxazole ring creates a rigid, polycyclic aromatic structure that is fundamental to its biological function. The aromaticity and electronic distribution across this fused system influence how the molecule interacts with biological targets.
Rational Molecular Design Strategies for Naphtho[1,2-d]nih.govnih.govoxazole Derivatives
Building upon the foundational SAR, medicinal chemists employ various rational design strategies to create new naphtho[1,2-d] nih.govnih.govoxazole derivatives with superior properties.
De novo design involves the computational construction of novel molecules that fit the steric and electronic requirements of a target's binding site. nih.gov This approach can generate entirely new chemotypes, potentially including novel naphtho[1,2-d] nih.govnih.govoxazole analogs.
Scaffold hopping is a more common strategy where the core molecular scaffold of a known active compound is replaced by a chemically different one, with the aim of retaining or improving biological activity while optimizing other properties like metabolic stability or patentability. nih.govrsc.org This technique is particularly useful for addressing metabolic liabilities associated with aromatic systems. rsc.orgnih.gov For example, an aromatic ring prone to oxidative metabolism by cytochrome P450 enzymes can be replaced with a more electron-deficient and stable heterocycle. nih.govniper.gov.in While specific examples of scaffold hopping from a naphthoxazole core are not extensively documented, the principle allows for its replacement with other fused heterocyclic systems to discover novel and improved agents. nih.gov
Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group with another that possesses similar physical or chemical properties, leading to a similar biological response. drughunter.comcambridgemedchemconsulting.com This strategy is used to enhance potency, alter selectivity, improve pharmacokinetics, and reduce toxicity. cambridgemedchemconsulting.com
For the naphtho[1,2-d] nih.govnih.govoxazole scaffold, several bioisosteric replacements can be envisioned:
Ring Equivalents: The naphthalene ring system could be replaced by other fused aromatic systems. For instance, a thiophene (B33073) moiety has been shown to act as a successful bioisostere for a phenol (B47542) group in related thianaphthoxazines. nih.gov One could also consider replacing the naphthalene with quinoline (B57606) or isoquinoline (B145761) systems to introduce a nitrogen atom, altering properties like solubility and hydrogen bonding capacity.
Functional Group Mimics: Amide groups, which are common in drug molecules but can be susceptible to hydrolysis, are often replaced with stable five-membered heterocyclic rings. drughunter.com Heterocycles such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and others are well-documented amide bioisosteres that can mimic the geometry and hydrogen bonding capabilities of the amide bond. nih.govnih.govunimore.it In derivatives of naphtho[1,2-d] nih.govnih.govoxazole that contain amide linkers, such replacements could enhance metabolic stability.
Table 2: Potential Bioisosteric Replacements for the Naphtho[1,2-d] nih.govnih.govoxazole Scaffold
| Original Group/Scaffold | Potential Bioisostere | Rationale for Replacement | Source |
|---|---|---|---|
| Phenyl Ring | Pyridyl or Thiophene Ring | Improve metabolic stability, alter polarity and H-bonding. | nih.govcambridgemedchemconsulting.com |
| Naphthalene Ring | Quinoline or Thienonaphthalene | Modulate solubility, basicity, and target interactions. | nih.gov |
| Amide Linker (-CONH-) | 1,2,3-Triazole Ring | Increase metabolic stability, mimic trans- or cis-amide conformation. | nih.govunimore.it |
| Amide Linker (-CONH-) | 1,2,4-Oxadiazole Ring | Increase metabolic stability, act as hydrogen bond acceptor. | nih.gov |
| Carboxylic Acid | Tetrazole | Increase metabolic stability and oral bioavailability. | drughunter.com |
Computational Approaches in SAR Analysis and Drug Design for Naphtho[1,2-d]nih.govnih.govoxazoles
Computational chemistry provides powerful tools for understanding SAR and guiding the design of new molecules, saving significant time and resources. dovepress.com
DFT calculations have been instrumental in characterizing the geometry and electronic structure of naphtho[1,2-d] nih.govnih.govoxazoles, offering insights into their aromaticity and reactivity. uoa.grresearchgate.net Molecular docking is another key technique used to predict how these molecules might bind to the active site of a target protein. For example, docking studies have been used to explore the stabilizing interactions between naphtho[1,2-d] nih.govnih.govoxazole derivatives and the enzyme butyrylcholinesterase (BChE), a target in Alzheimer's disease research. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. Such models can then be used to predict the activity of novel, unsynthesized compounds. A computational approach that generates and ranks chemical environments by their SAR information content can help identify key compounds and promising series from large datasets. dovepress.com By applying QSAR and other computational methods to the growing body of data on naphtho[1,2-d] nih.govnih.govoxazoles, researchers can accelerate the discovery of new drug candidates with optimized properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific and detailed QSAR studies exclusively focused on the naphtho[1,2-d] nih.govresearchgate.netoxazole scaffold are not extensively reported in publicly available literature, the principles of this methodology are broadly applicable and provide a roadmap for future research.
QSAR studies on related heterocyclic compounds, such as oxadiazole and thiazolidin-4-one derivatives, have successfully identified key molecular descriptors that govern their biological activities. These descriptors typically fall into several categories:
Electronic Descriptors: These relate to the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the electronic nature of substituents on the naphthyl ring or the aryl group attached to the oxazole can significantly influence interactions with biological targets.
Steric Descriptors: These describe the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area, as well as more complex parameters like shape indices, can determine how well a molecule fits into the binding pocket of a target protein.
Hydrophobic Descriptors: The lipophilicity of a molecule, often quantified by its partition coefficient (logP), is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in target proteins.
A hypothetical QSAR study on a series of naphtho[1,2-d] nih.govresearchgate.netoxazole derivatives would involve the following steps:
Data Set Selection: A series of naphtho[1,2-d] nih.govresearchgate.netoxazole analogs with experimentally determined biological activity (e.g., IC50 values for enzyme inhibition or cell-based assays) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
The resulting QSAR model would provide valuable insights into which structural features are critical for the desired biological activity, thereby guiding the design of new, more potent, and selective naphtho[1,2-d] nih.govresearchgate.netoxazole-based drug candidates.
Molecular Docking and Dynamics Simulations for Target Interaction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a three-dimensional understanding of how a ligand, such as a naphtho[1,2-d] nih.govresearchgate.netoxazole derivative, interacts with its biological target at an atomic level. These techniques are instrumental in elucidating the binding mode, identifying key interactions, and predicting the binding affinity of potential drug molecules.
Molecular Docking:
Molecular docking simulations predict the preferred orientation of a ligand within the binding site of a target protein. This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on their complementarity to the binding site.
In the context of naphtho[1,2-d] nih.govresearchgate.netoxazole derivatives, molecular docking has been instrumental in understanding their mechanism of action. For instance, studies on 2-aryl-naphtho[1,2-d]oxazole derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP-1B), a key target in diabetes and obesity, have utilized molecular docking to visualize their binding within the active site. These studies have revealed the importance of specific hydrogen bonds and hydrophobic interactions between the naphthoxazole core and the amino acid residues of the enzyme.
A typical molecular docking workflow for a naphtho[1,2-d] nih.govresearchgate.netoxazole derivative would involve:
Preparation of the Protein Structure: Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB), and preparing it by adding hydrogen atoms, assigning charges, and defining the binding site.
Preparation of the Ligand Structure: Generating the 3D structure of the naphtho[1,2-d] nih.govresearchgate.netoxazole derivative and optimizing its geometry.
Docking Simulation: Running the docking algorithm to predict the binding poses of the ligand in the protein's active site.
Analysis of Results: Analyzing the predicted binding poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, and to estimate the binding affinity.
The insights gained from molecular docking are invaluable for the rational design of new derivatives with improved binding affinity and selectivity.
Molecular Dynamics Simulations:
Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, taking into account the flexibility of both the ligand and the protein. By simulating the movements of atoms and molecules over a specific period, MD simulations can provide a more realistic picture of the binding process and the stability of the ligand-protein complex.
While specific MD simulation studies on the naphtho[1,2-d] nih.govresearchgate.netoxazole scaffold are not widely documented, this technique would be highly beneficial for:
Assessing the Stability of Docking Poses: Verifying whether the binding poses predicted by molecular docking are stable over time.
Calculating Binding Free Energies: Providing a more accurate estimation of the binding affinity by considering the dynamic nature of the interaction.
Investigating Conformational Changes: Understanding how the binding of a naphtho[1,2-d] nih.govresearchgate.netoxazole derivative might induce conformational changes in the target protein, which can be crucial for its function.
The combination of molecular docking and MD simulations offers a powerful in silico platform for the structure-based design of novel and effective therapeutic agents based on the promising naphtho[1,2-d] nih.govresearchgate.netoxazole scaffold.
Applications of Naphtho 1,2 D 1 2 Oxazole in Materials Science and Chemical Sensing
Fluorescent Probes and Biological Imaging Agents Based on Naphtho[1,2-d]chemisgroup.usnih.govoxazole
The inherent fluorescence of the naphthoxazole core is a cornerstone of its application as a molecular probe. These compounds are attractive alternatives to commonly used fluorescent dyes, which can have issues with mutagenicity and environmental safety. periodikos.com.br Benzoxazole (B165842) and naphthoxazole derivatives exhibit desirable photoluminescent properties, such as intense absorption and emission, making them suitable for use as fluorescent DNA probes. periodikos.com.brperiodikos.com.br
A systematic review of scientific articles published between 2012 and 2023 revealed that naphthoxazole derivatives, in particular, show significant potential for binding to DNA and exhibiting enhanced fluorescence. periodikos.com.br More than 70% of the compounds evaluated for DNA interaction in the reviewed studies were based on the naphthoxazole scaffold. periodikos.com.br The primary mode of interaction is through intercalation between DNA base pairs, which typically leads to an increase in fluorescence emission intensity as the DNA concentration rises. periodikos.com.br For instance, one naphthoxazole derivative demonstrated a 1.86-fold increase in emission intensity upon binding to DNA. periodikos.com.br This fluorescence enhancement upon binding to biological targets is a key characteristic for a successful probe. periodikos.com.br
Beyond DNA, naphthoxazole derivatives have been designed to target specific subcellular organelles, a critical capability for understanding cellular functions. By synthetically modifying the core structure, researchers can create probes that selectively accumulate in organelles like mitochondria or lysosomes, acting as "mitotrackers" or "lysotrackers" for use in fluorescence microscopy.
Development of pH, Metal, and Anion Sensors Utilizing Naphtho[1,2-d]chemisgroup.usnih.govoxazole
While the specific Naphtho[1,2-d] chemisgroup.usnih.govoxazole (B20620) scaffold is an emerging area of research for sensing applications, the broader classes of benzoxazole and naphthofuran-based compounds have been extensively developed as fluorescent chemosensors. These related compounds provide a strong precedent for the potential of the naphthoxazole core in detecting various analytes, including pH changes, metal ions, and anions.
The general principle involves a host-guest interaction where the oxazole-containing molecule acts as a receptor (host) that selectively binds to a target analyte (guest). This binding event modulates the photophysical properties of the molecule, leading to a measurable change in the fluorescence signal (either "turn-on" or "turn-off").
Metal Ion Sensing: Fluorescent chemosensors based on benzofuran (B130515) and naphthofuran have been successfully synthesized for the selective detection of various metal ions, including Zn²⁺, Cu²⁺, Hg²⁺, and Fe³⁺. chemisgroup.us For example, a benzofuran-based probe demonstrated a "turn-on" fluorescence response to Fe³⁺, which is noteworthy given that the paramagnetic nature of Fe³⁺ typically quenches fluorescence. chemisgroup.us Similarly, benzoxazole derivatives have been incorporated into fluorescent probes that respond to Cu(II), Ni(II), and Hg(II) via a quenching effect. nih.gov The design often involves combining the heterocyclic fluorophore with a binding unit, such as an amino acid residue, which provides coordination sites for the metal ion. nih.gov
Anion Sensing: The detection of anions is crucial due to their roles in biological and environmental systems. nih.gov Benzoxazole-based sensors have been designed to detect anions like fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.govjohnshopkins.edu The sensing mechanism often relies on the inhibition of an excited-state intramolecular proton transfer (ESIPT) process. nih.govjohnshopkins.edu The anion interacts with a hydrogen-bonding donor group on the sensor molecule, disrupting the ESIPT and causing a ratiometric change in the fluorescence spectrum. nih.gov This allows for the differentiation of anions with similar basicity. nih.gov
pH Sensing: Fluorescent probes that are sensitive to pH are vital for monitoring physiological processes within cells, where pH can range from 4.5 in lysosomes to 8.0 in mitochondria. nih.govbiotium.com An oxazolidine-based probe, for instance, operates via a reversible ring-opening and closing mechanism dependent on pH, exhibiting strong red emission at higher pH values. nih.gov Benzoxazole-containing macrocycles have also been shown to be emissive at acidic pH and non-emissive at basic pH, functioning as photoinduced electron transfer (PET)-mediated chemosensors. mdpi.com Given these examples in structurally related compounds, the Naphtho[1,2-d] chemisgroup.usnih.govoxazole scaffold holds significant promise for the rational design of novel pH, metal, and anion sensors.
Light-Harvesting Materials Incorporating Naphtho[1,2-d]chemisgroup.usnih.govoxazole Scaffolds
The development of efficient light-harvesting materials is central to technologies like dye-sensitized solar cells (DSSCs), which mimic natural photosynthesis to convert sunlight into electricity. google.com The performance of DSSCs is heavily dependent on the photosensitizer (dye), which absorbs light and injects electrons into a semiconductor electrode. mdpi.com Organic dyes with a donor-π-spacer-acceptor (D-π-A) architecture have garnered significant attention due to their high molar absorption coefficients and tunable properties. mdpi.com
While the direct application of Naphtho[1,2-d] chemisgroup.usnih.govoxazole in DSSCs is still a nascent field, related naphtho-fused and oxazole-containing heterocycles have shown considerable potential. For example, naphtho[2,1-b:3,4-b′]dithiophene has been successfully employed as the π-spacer in D-π-A organic dyes, achieving power conversion efficiencies of up to 4.60%. rsc.org The long π-spacer was found to broaden the light absorption into the long-wavelength region. rsc.org Similarly, oxadiazole isomers have been investigated as the π-conjugated bridge in photosensitizers, with computational studies indicating high light-harvesting efficiency. google.com Other systems, such as carbazole-based photosensitizers, are also widely studied as donor components in DSSCs. nih.gov
The extended π-conjugation and inherent photophysical properties of the Naphtho[1,2-d] chemisgroup.usnih.govoxazole scaffold make it a theoretically attractive candidate for incorporation into D-π-A sensitizers, either as part of the donor or the π-spacer unit. Its structural rigidity could be advantageous for efficient charge separation and transport. Future research may focus on synthesizing Naphtho[1,2-d] chemisgroup.usnih.govoxazole derivatives with appropriate donor and acceptor groups to optimize their performance as photosensitizers in solar cells.
Photonic and Optoelectronic Material Integration (e.g., Nonlinear Optical Materials, Light-Emitting Diodes)
The unique electronic and optical properties of Naphtho[1,2-d] chemisgroup.usnih.govoxazole make it a candidate for integration into advanced photonic and optoelectronic materials. Its applications are being explored in areas such as organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials.
Synthesized N-arylnaphtho[2,3-d]oxazol-2-amines, an isomeric form, exhibit fluorescence in the blue-violet region (340–430 nm), which is a spectral range of interest for OLED applications. mdpi.com The extended π-conjugated skeleton of these polycyclic oxazoles is responsible for their emissive properties. mdpi.com
Furthermore, the large, conjugated system of the naphthoxazole core suggests potential for significant third-order nonlinear optical properties. NLO materials can alter the properties of light that passes through them and are crucial for technologies like optical switching and data storage. researchgate.net Studies on related compounds support this potential. For instance, thin films of a thiazyl biradical, naphtho[2,1-d:6,5-d′]bis( chemisgroup.usnih.govrsc.orgdithiazole), exhibited a large third-order nonlinear susceptibility. researchgate.net Similarly, new 1,3,4-oxadiazole (B1194373) derivatives have been investigated, with some showing substantial optical limiting behavior, a key NLO effect. ias.ac.in The investigation of the NLO properties of Naphtho[1,2-d] chemisgroup.usnih.govoxazole itself is an active area of research, with the goal of developing new materials for optoelectronics and photonics. researchgate.net
Functional Polymer Incorporations for Enhanced Optical Properties
Incorporating chromophoric units like Naphtho[1,2-d] chemisgroup.usnih.govoxazole into polymer chains is a promising strategy for developing new functional materials with enhanced optical properties. Such polymers could find use in fluorescent sensors, OLEDs, or as optical brightening agents. The covalent linkage of the fluorescent moiety to a polymer backbone can improve processability, thermal stability, and film-forming properties while preventing phase separation and aggregation-caused quenching that can occur with simple dye-doped polymers.
While the synthesis of polymers containing the specific Naphtho[1,2-d] chemisgroup.usnih.govoxazole unit is not yet widely reported, the synthesis of its derivatives provides a clear pathway. For example, N-arylnaphtho[2,3-d]oxazol-2-amines have been synthesized via electrochemical methods. mdpi.com These amino-functionalized naphthoxazoles could serve as monomers for polymerization reactions, such as polycondensation with diacyl chlorides or diisocyanates, to produce polyamides or polyureas with fluorescent naphthoxazole units integrated into the main chain. The resulting polymers would be expected to exhibit the characteristic fluorescence of the naphthoxazole core, potentially modulated by the polymer environment.
Electrochemical Sensor Applications
Electrochemical sensors offer a sensitive, rapid, and often low-cost method for detecting a wide range of analytes. The development of these sensors frequently relies on the modification of electrode surfaces with materials that can enhance sensitivity and selectivity. mdpi.com This is achieved by using modifiers that have high surface area, excellent catalytic activity, or specific recognition capabilities. researchgate.netresearchgate.net
The application of Naphtho[1,2-d] chemisgroup.usnih.govoxazole as the primary active component in electrochemical sensors is a relatively unexplored area. Current research in electrochemical sensing tends to focus on modifying electrodes with nanomaterials like nanoparticles, nanowires, graphene, or conducting polymers. mdpi.comnih.gov For instance, electrodes have been modified with NiO nanoparticles for the detection of sulfamethoxazole (B1682508) researchgate.net or with silver nanowires for cholesterol sensing. rsc.org
While there are reports on the electrochemical synthesis of naphthoxazole derivatives mdpi.com, their use in electrochemical sensing is less documented. However, the heteroatoms (nitrogen and oxygen) and the π-electron system within the Naphtho[1,2-d] chemisgroup.usnih.govoxazole structure could potentially interact with analytes and influence electrochemical processes at the electrode surface. Future work could explore the electropolymerization of functionalized Naphtho[1,2-d] chemisgroup.usnih.govoxazole derivatives to create a sensing film on an electrode, or the use of these molecules as ligands to create metal complexes with specific redox activity for sensing applications.
Future Directions and Emerging Research Areas for Naphtho 1,2 D 1 2 Oxazole Chemistry
Exploration of Novel Synthetic Methodologies for Complex Naphtho[1,2-d]researchgate.netacs.orgoxazole Architectures
The development of efficient and versatile synthetic methods is paramount for accessing novel and structurally complex naphtho[1,2-d] researchgate.netacs.orgoxazole (B20620) derivatives for further investigation. Current research is focused on moving beyond traditional synthetic approaches to embrace more sophisticated and atom-economical strategies.
Recent advancements include the use of a diazo strategy for the synthesis of functionalized naphtho[2,1-d]oxazoles. acs.orgrsc.org This method allows for the introduction of diverse substituents, including trifluoromethyl groups, which are known to enhance the pharmacological properties of molecules. acs.orgrsc.org The strategy involves the Rh(II)-catalyzed transformation of (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds to yield 4-hydroxynaphtho[2,1-d]oxazole-5-carboxylic esters. acs.orgrsc.org A key advantage of this methodology is the potential for post-synthetic modification, where the hydroxy group can be converted to a triflate, enabling cross-coupling reactions to introduce further complexity. acs.orgrsc.org This has been demonstrated through Suzuki and Sonogashira coupling reactions, opening pathways to novel heterocyclic systems like 7H-benzo nih.govrsc.orgisochromeno[5,6-d]oxazol-7-ones. acs.orgrsc.org
Microwave-assisted synthesis has also emerged as a rapid and efficient method for generating 2-substituted naphtho[1,2-d] researchgate.netrsc.orgoxazoles from 1-nitroso-2-naphthol (B91326) and various benzyl (B1604629) and allyl bromides, using ferric chloride as a catalyst. wikipedia.org This approach offers the advantages of shorter reaction times and improved yields compared to conventional heating methods.
Furthermore, the development of multicomponent reactions (MCRs) presents a powerful tool for the rapid assembly of complex molecular scaffolds. While direct MCRs for naphtho[1,2-d] researchgate.netacs.orgoxazoles are still an emerging area, related strategies, such as the consecutive Betti/Bargellini multicomponent reactions for the synthesis of naphtho[1,2-f] researchgate.netwikipedia.orgoxazepine scaffolds, highlight the potential of this approach for generating diverse heterocyclic libraries. nih.gov The exploration of novel MCRs that directly yield the naphtho[1,2-d] researchgate.netacs.orgoxazole core is a promising avenue for future synthetic efforts.
The synthesis of chiral naphtho[1,2-d] researchgate.netacs.orgoxazole derivatives is another critical area of future research, as enantiomers often exhibit distinct biological activities. The development of asymmetric synthetic routes, potentially through the use of chiral catalysts or starting materials, will be crucial for accessing enantiopure compounds and elucidating their specific biological functions. nih.govcapes.gov.br For instance, the asymmetric synthesis of remotely chiral naphthols and naphthylamines, which can serve as precursors, has been achieved using chiral phosphoric acids. nih.gov
A general and practical synthesis of naphtho[2,1-d]oxazoles from readily available naphthols and amines has been developed using TEMPO as an oxygen source. rsc.org This protocol demonstrates excellent functional group tolerance and allows for the rapid assembly of a diverse library of naphtho[2,1-d]oxazole skeletons. rsc.org
Discovery of Undiscovered Biological Activities and Molecular Targets for Naphtho[1,2-d]researchgate.netacs.orgoxazoles
While initial studies have focused on the anticancer and anti-infective properties of naphtho[1,2-d] researchgate.netacs.orgoxazoles, a vast landscape of potential biological activities remains to be explored. Future research will likely uncover novel therapeutic applications for this versatile scaffold.
A significant recent discovery is the potent anti-Hepatitis C virus (HCV) activity of certain naphtho[1,2-d]oxazole derivatives. researchgate.net One particular compound, referred to as compound 18 in the study, exhibited significantly higher anti-HCV activity than the standard drug ribavirin (B1680618). researchgate.net The mechanism of action was found to be the induction of heme oxygenase-1 (HO-1) expression, which in turn reduces HCV NS3/4A protease activity and stimulates antiviral interferon responses. researchgate.net This discovery of a novel mechanism of antiviral action opens up avenues for developing new classes of anti-HCV agents and potentially for treating other viral infections. researchgate.netnih.gov
The potential of naphtho[1,2-d] researchgate.netacs.orgoxazoles in the treatment of metabolic diseases is another promising area. A series of 2-aryl-naphtho[1,2-d]oxazole derivatives have been identified as potential inhibitors of protein tyrosine phosphatase 1B (PTP-1B), a key enzyme implicated in type 2 diabetes and obesity. mdpi.comnih.govmdpi.com Specific compounds from this series demonstrated significant antihyperglycemic activity in animal models. mdpi.comnih.gov Further exploration of the structure-activity relationships of these compounds could lead to the development of novel therapeutics for metabolic disorders.
Given the structural similarities to other biologically active fused heterocyclic systems, there is a strong rationale for investigating naphtho[1,2-d] researchgate.netacs.orgoxazoles for activity against a broader range of targets. These could include enzymes involved in neurodegenerative diseases , such as cholinesterases, which have been targeted by related benzoxazole (B165842) derivatives. researchgate.net The potential for these compounds to modulate pathways involved in inflammation and oxidative stress also warrants investigation. The broad-spectrum anticancer activity of related oxazole derivatives against various cancer cell lines, including prostate cancer, suggests that further screening of naphtho[1,2-d] researchgate.netacs.orgoxazole libraries against diverse cancer types could yield new lead compounds. nih.govnih.gov
Advanced Computational Modeling and Machine Learning Applications in Naphtho[1,2-d]researchgate.netacs.orgoxazole Design
To accelerate the discovery and optimization of novel naphtho[1,2-d] researchgate.netacs.orgoxazole derivatives, advanced computational techniques are expected to play an increasingly important role. In silico methods can provide valuable insights into structure-activity relationships (SAR), predict biological activities and pharmacokinetic properties, and guide the design of new compounds with improved efficacy and safety profiles.
Molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the interactions between naphtho[1,2-d] researchgate.netacs.orgoxazole derivatives and their biological targets. While specific docking studies on this scaffold are still emerging, research on related structures provides a blueprint for future investigations. For example, molecular docking studies have been successfully employed to understand the binding modes of oxazole-incorporated naphthyridine derivatives with their anticancer targets. Similarly, MD simulations have been used to confirm the stable binding of thiazole-naphthyl derivatives to DNA. researchgate.net Applying these methods to known active naphtho[1,2-d] researchgate.netacs.orgoxazoles, such as the anti-HCV and PTP-1B inhibitor series, will be crucial for elucidating their mechanisms of action at the atomic level and for the rational design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational tool. nih.gov By correlating the structural features of a series of compounds with their biological activities, QSAR models can be developed to predict the activity of untested molecules. This can significantly reduce the time and cost associated with synthesizing and screening large compound libraries.
The application of machine learning (ML) algorithms is set to revolutionize the field of drug discovery. researchgate.net ML models can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds with high accuracy. nih.gov These models can be used for a variety of tasks, including virtual screening of large compound databases to identify potential hits, predicting off-target effects, and optimizing pharmacokinetic properties. As more biological data for naphtho[1,2-d] researchgate.netacs.orgoxazole derivatives becomes available, the development of specific ML models for this scaffold will become a powerful engine for drug discovery.
Integration of Naphtho[1,2-d]researchgate.netacs.orgoxazoles within Supramolecular Assemblies and Nanostructures
The unique photophysical and electronic properties of the naphtho[1,2-d] researchgate.netacs.orgoxazole core make it an attractive building block for the construction of functional supramolecular assemblies and nanostructures. This emerging area of research holds the potential for applications in drug delivery, diagnostics, and materials science.
The incorporation of naphtho[1,2-d] researchgate.netacs.orgoxazole units into supramolecular structures such as cages, polymers, or gels could lead to materials with novel functions. The parent benzoxazole scaffold has been utilized in the construction of ultrastable covalent organic frameworks (COFs). acs.orgrsc.org These porous materials exhibit high stability and have shown promise as metal-free photocatalysts. acs.org The extension of this strategy to naphtho[1,2-d] researchgate.netacs.orgoxazole building blocks could result in COFs with tailored electronic properties and enhanced performance in catalytic applications. Similarly, the integration of this scaffold into metal-organic frameworks (MOFs) could yield materials with interesting sensing or catalytic capabilities, as has been demonstrated with benzoxazole-functionalized MOFs used for catalysis and carbazole-functionalized MOFs for sensing applications. researchgate.netnih.gov
Naphtho[1,2-d] researchgate.netacs.orgoxazole-functionalized nanostructures , such as nanoparticles, nanocapsules, and nanotubes, represent another exciting frontier. nih.govnih.gov These nanomaterials could be designed for targeted drug delivery, where the naphtho[1,2-d] researchgate.netacs.orgoxazole moiety could serve as a targeting ligand or as the therapeutic agent itself. researchgate.net The inherent fluorescence of some naphtho[1,2-d] researchgate.netacs.orgoxazole derivatives could also be exploited for the development of diagnostic nano-probes for bioimaging applications. The general principles of using nanostructures for drug delivery, such as enhanced bioavailability and targeted release, are well-established and provide a strong foundation for the future development of naphtho[1,2-d] researchgate.netacs.orgoxazole-based nanomedicines. nih.govnih.gov
Expanding Applications in Advanced Functional Materials
Beyond their biological activities, naphtho[1,2-d] researchgate.netacs.orgoxazoles possess properties that make them promising candidates for applications in advanced functional materials. Their rigid, planar structure and extended π-system are conducive to strong intermolecular interactions and efficient charge transport, which are desirable characteristics for organic electronic devices.
There is growing interest in the use of naphthoxazole derivatives in organic electronics . A practical synthesis of naphtho[2,1-d]oxazoles has been developed for the construction of naphthoxazole-doped materials and polyaryloxazole-related derivatives, highlighting their potential in this field. rsc.org Furthermore, related naphtho[1,2-d:5,6-d']bis( researchgate.netacs.orgrsc.orgtriazole)-based wide-bandgap alternating copolymers have been successfully synthesized and utilized in polymer solar cells and field-effect transistors. This suggests that naphtho[1,2-d] researchgate.netacs.orgoxazole-containing polymers could also exhibit interesting semiconducting properties and find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The inherent fluorescence of many naphtho[1,2-d] researchgate.netacs.orgoxazole derivatives also makes them attractive for applications as fluorescent probes and sensors . The sensitivity of their fluorescence emission to the local environment could be harnessed to detect specific analytes, such as metal ions, anions, or biologically relevant molecules. The photochemical reactivity of some derivatives, such as the E-Z photoisomerization and electrocyclization of substituted phenylethenyloxazoles to form naphthoxazoles, points towards their potential use in photoswitchable materials and molecular machines. researchgate.net These materials could have applications in data storage, optical switching, and responsive systems.
Q & A
Q. What are the common synthetic strategies for naphtho[1,2-d][1,2]oxazole derivatives?
this compound derivatives are typically synthesized via cyclization or coupling reactions. For example, Suzuki-Miyaura cross-coupling using aryl boronic acids (e.g., 2-fluorophenylboronic acid) and halogenated naphthalene precursors (e.g., 1-bromo-2-methoxynaphthalene) has been employed to construct the fused oxazole-naphthalene framework . Additionally, one-pot methods involving peri-cyclization of naphthalene derivatives can yield isomeric oxazole oxides, which may undergo novel isomerization to nitrile oxides en route to isoxazolines .
Q. How can structural characterization of this compound derivatives be methodologically optimized?
A combination of ¹H/¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer), and X-ray crystallography is critical. For instance, ¹³C-NMR at 100 MHz in DMSO-d₆ can resolve coupling patterns in vinyl-substituted derivatives (e.g., δ 162.30 for oxazole carbons), while X-ray diffraction confirms bond angles and torsional strain in crystal lattices . IR spectroscopy (e.g., 1628 cm⁻¹ for C=N stretching) and elemental analysis further validate purity .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with tailored photophysical properties?
Density functional theory (DFT) and time-dependent DFT (TD-DFT) are used to predict electronic transitions and HOMO-LUMO gaps. For example, studies on tetraarylbenzobisoxazoles (BBO) reveal that electron-donating substituents red-shift absorption maxima by stabilizing LUMO orbitals, while steric effects from aryl groups modulate fluorescence quantum yields (0.7–1.0 in non-polar solvents) . These insights enable rational design of deep-blue emitters for OLEDs .
Q. What strategies resolve contradictions in reaction pathways for this compound synthesis?
Discrepancies between peri-cyclization and o-cyclization pathways (e.g., competing formation of naphtho[1,8-de][1,2]oxazines vs. naphtho[1,2-d]isoxazole oxides) require mechanistic validation. Isotopic labeling (e.g., ¹⁵N tracing) and in situ monitoring (e.g., FT-IR) can identify intermediates, while solvent polarity adjustments (e.g., DMF vs. toluene) may favor one pathway over another .
Q. How do structural modifications of this compound derivatives enhance biological activity?
Substituent effects on anti-HCV activity have been studied: electron-withdrawing groups (e.g., -CF₃) at the 4-position of the naphthalene ring increase heme oxygenase-1 (HO-1) induction, correlating with reduced viral replication (EC₅₀ = 0.8–2.1 μM). Pharmacokinetic optimization involves balancing lipophilicity (logP < 3) and aqueous solubility via PEGylation or prodrug strategies .
Q. What experimental approaches optimize fluorescence quantum yields in this compound-based probes?
Introducing rigid π-conjugated linkers (e.g., vinyl bridges) between oxazole and fluorophores (e.g., furan) reduces non-radiative decay. For example, (E)-2-(2-(furan-2-yl)vinyl)naphtho[1,2-d]oxazole exhibits a 40 nm bathochromic shift compared to saturated analogs, with quantum yields up to 0.95 in hexane. Solvent screening (e.g., toluene vs. DMSO) and triplet-state quenching via heavy atoms (e.g., Br) further enhance emissive properties .
Data-Driven Analysis
Table 1: Key Photophysical Data for Selected this compound Derivatives
| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | Φ_F (Quantum Yield) | Reference |
|---|---|---|---|---|
| (E)-2-(4-Methylstyryl) | 365 | 425 | 0.88 | |
| (E)-2-(Furan-2-ylvinyl) | 405 | 465 | 0.95 | |
| BBO Cruciform (CF₃-subst.) | 385 | 450 | 0.78 |
Table 2: Anti-HCV Activity of Substituted Derivatives
| Substituent (Position) | EC₅₀ (μM) | HO-1 Induction (Fold) |
|---|---|---|
| -CF₃ (4) | 0.8 | 5.2 |
| -OCH₃ (5) | 2.1 | 3.1 |
| -H (Unsubstituted) | >10 | 1.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
